Effusanin B
Description
Properties
IUPAC Name |
[(1S,2S,5R,8S,9S,10S,11R,15S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O6/c1-11-13-5-6-14-20-10-27-22(26,21(14,9-13)17(11)24)18(25)16(20)19(3,4)8-7-15(20)28-12(2)23/h13-16,18,25-26H,1,5-10H2,2-4H3/t13-,14+,15+,16-,18+,20-,21+,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZECSBJPAFKEQJ-FHEFCECDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2C13COC(C2O)(C45C3CCC(C4)C(=C)C5=O)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@@H]2[C@@]13CO[C@]([C@H]2O)([C@]45[C@H]3CC[C@H](C4)C(=C)C5=O)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Effusanin B: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Effusanin B, a diterpenoid compound isolated from Isodon serra, has emerged as a molecule of significant interest in the field of oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a particular focus on its potential as an anti-cancer agent. Detailed experimental protocols and data are presented to facilitate further research and development.
Chemical Structure and Properties
This compound is a complex diterpenoid with the molecular formula C₂₂H₃₀O₆, corresponding to a molecular weight of 390.47 g/mol . Its chemical structure is characterized by a polycyclic framework, which is fundamental to its biological activity.
Chemical Structure:
While a definitive 2D structure diagram from a primary spectroscopic analysis report is pending, the molecular formula and classification as a diterpenoid indicate a complex, multi-ring system.
Physicochemical and Spectroscopic Data:
A comprehensive analysis of this compound's properties is crucial for its characterization and potential applications. The following tables summarize the key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₃₀O₆ |
| Molecular Weight | 390.47 g/mol |
| CAS Number | 76470-16-1 |
Table 2: Spectroscopic Data of this compound (Reported)
| Spectroscopic Technique | Data |
| ¹H NMR | Data reported in supplementary materials of relevant publications. |
| ¹³C NMR | Data reported in supplementary materials of relevant publications. |
| IR Spectroscopy | Data to be obtained from further analysis. |
| High-Resolution Mass Spectrometry (HR-MS) | Data to be obtained from further analysis. |
Biological Activity and Mechanism of Action
Recent studies have highlighted the potent anti-cancer properties of this compound, particularly against non-small-cell lung cancer (NSCLC).[1]
Cytotoxicity against A549 Human Lung Cancer Cells
This compound exhibits significant cytotoxic effects on the A549 human lung adenocarcinoma cell line.[1] It has been shown to be more potent than the standard chemotherapeutic agent etoposide in a dose- and time-dependent manner.[1] The IC₅₀ value for this compound in A549 cells has been reported to be 10.7 µM.[1]
Induction of Apoptosis and Cell Cycle Arrest
This compound induces apoptosis in A549 cells, a key mechanism for its anti-cancer activity.[1] Furthermore, it causes cell cycle arrest at the S phase, thereby inhibiting cancer cell proliferation.
Inhibition of Angiogenesis
The compound has also been demonstrated to inhibit angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.
Signaling Pathway Modulation
The anti-cancer effects of this compound are mediated through the modulation of key signaling pathways. Specifically, it has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK).
Below is a DOT language script that visualizes the proposed signaling pathway of this compound.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
Isolation and Purification of this compound
A detailed protocol for the extraction, isolation, and purification of this compound from Isodon serra is typically described in the supplementary materials of primary research articles. The general workflow involves solvent extraction followed by chromatographic separation techniques.
Below is a DOT language script illustrating a general experimental workflow for isolation.
Caption: General workflow for this compound isolation.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of this compound on A549 cells are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
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Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
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Treat the cells with various concentrations of this compound and a vehicle control.
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Incubate for the desired time periods (e.g., 24, 48, 72 hours).
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Add MTT solution to each well and incubate for 4 hours.
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Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculate cell viability as a percentage of the control and determine the IC₅₀ value.
Zebrafish Xenograft Model
The in vivo anti-tumor activity of this compound can be assessed using a zebrafish xenograft model.
Protocol:
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Culture and label A549 cells with a fluorescent dye.
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Microinject the labeled A549 cells into the yolk sac of 2-day-old zebrafish embryos.
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Expose the xenografted embryos to different concentrations of this compound.
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Monitor tumor growth and metastasis over several days using fluorescence microscopy.
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Quantify the tumor size and the extent of metastasis.
Conclusion and Future Directions
This compound has demonstrated significant potential as a novel anti-cancer agent, particularly for NSCLC. Its mechanism of action, involving the induction of apoptosis and inhibition of angiogenesis through the STAT3 and FAK signaling pathways, provides a strong rationale for its further development. Future research should focus on obtaining a complete spectroscopic characterization of this compound, elucidating its detailed pharmacokinetic and pharmacodynamic profiles, and conducting more extensive preclinical studies to validate its therapeutic efficacy and safety. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to advance the research on this promising natural product.
References
The Potent Biological Activities of Diterpenoids from Isodon serra: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The perennial herb Isodon serra, a staple in traditional Chinese medicine for treating ailments ranging from hepatitis to enteritis, is a prolific source of structurally diverse diterpenoids.[1] These natural compounds, particularly those of the ent-kaurane and abietane types, have garnered significant attention in the scientific community for their potent pharmacological activities. This technical guide provides an in-depth overview of the biological activities of diterpenoids isolated from Isodon serra, with a focus on their cytotoxic, anti-inflammatory, and antibacterial properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support further research and drug development endeavors.
Cytotoxic and Anti-Hepatocarcinoma Activities
A significant body of research has focused on the cytotoxic effects of Isodon serra diterpenoids against various cancer cell lines, with a particular emphasis on hepatocellular carcinoma (HCC).[1][2] Compounds isolated from this plant have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis, highlighting their potential as novel anti-cancer drug candidates.
Quantitative Cytotoxicity Data
The cytotoxic activities of various diterpenoids from Isodon serra have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of the reported IC50 values against different cancer cell lines is presented below.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Isodosin E | HepG2 | CCK-8 | 6.94 ± 9.10 | [3] |
| Compound 23 | HepG2 | CCK-8 | 43.26 ± 9.07 | [3] |
| Compound 8 | HepG2 | CCK-8 | 71.66 ± 10.81 | |
| Oridonin | HepG2 | MTT | 37.90 | |
| Isodosin A (Compound 2 ) | HepG2 | MTT | 121.33 ± 17.54 | |
| Isodosin B (Compound 3 ) | HepG2 | MTT | 96.44 ± 9.52 | |
| Compound 6 | HepG2 | MTT | 41.13 ± 3.49 | |
| Serranin A (Compound 2 ) | B16-F10 | MTT | < 10 | |
| Serranin A (Compound 2 ) | A375 | MTT | < 10 | |
| Serranin A (Compound 2 ) | A549 | MTT | < 10 | |
| Serranin A (Compound 2 ) | MDA-MB-231 | MTT | < 10 | |
| Compound 10 | B16-F10 | MTT | < 10 | |
| Compound 10 | A375 | MTT | < 10 | |
| Compound 10 | A549 | MTT | < 10 | |
| Compound 10 | MDA-MB-231 | MTT | < 10 | |
| Compound 12 | B16-F10 | MTT | < 10 | |
| Compound 12 | A375 | MTT | < 10 | |
| Compound 12 | A549 | MTT | < 10 | |
| Compound 12 | MDA-MB-231 | MTT | < 10 | |
| Compound 13 | B16-F10 | MTT | < 10 | |
| Compound 13 | A375 | MTT | < 10 | |
| Compound 13 | A549 | MTT | < 10 | |
| Compound 13 | MDA-MB-231 | MTT | < 10 |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. The protocol detailed below is a representative method for evaluating the cytotoxicity of diterpenoids against HepG2 human liver cancer cells.
Materials:
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HepG2 cells
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Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
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Diterpenoid compounds dissolved in dimethyl sulfoxide (DMSO)
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MTT solution (5 mg/mL in phosphate-buffered saline)
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DMSO
Procedure:
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Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
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Compound Treatment: Treat the cells with various concentrations of the diterpenoid compounds. A vehicle control (DMSO) and a positive control (e.g., cisplatin) should be included. Incubate for 24 to 72 hours.
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MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
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Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity
Several diterpenoids from Isodon serra have demonstrated significant anti-inflammatory properties. This activity is often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Quantitative Anti-inflammatory Data
The anti-inflammatory efficacy of selected diterpenoids is summarized below.
| Compound | Cell Line | Assay | Concentration (µM) | NO Inhibition (%) | IC50 (µM) | Reference |
| Compound 1 | BV-2 | NO Inhibition | - | - | 15.6 | |
| Compound 9 | BV-2 | NO Inhibition | - | - | 7.3 | |
| Compound 2 | RAW 267.4 | NO Inhibition | 10 | > 60 | - | |
| Viroxocin F (Compound 5 ) | RAW 267.4 | NO Inhibition | 10 | > 60 | - | |
| Compound 7 | RAW 267.4 | NO Inhibition | 10 | > 60 | - | |
| Compound 8 | RAW 267.4 | NO Inhibition | 10 | > 60 | - | |
| Compound 10 | RAW 267.4 | NO Inhibition | 10 | > 60 | - |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol describes a common method for assessing the anti-inflammatory activity of diterpenoids by measuring their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
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RAW 264.7 cells
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DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
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Diterpenoid compounds dissolved in DMSO
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Lipopolysaccharide (LPS) from E. coli
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Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)
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Sodium nitrite standard solution
Procedure:
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Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10⁵ cells/well and incubate for 24 hours.
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Compound Pre-treatment: Pre-treat the cells with various concentrations of the diterpenoid compounds for 1-2 hours.
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LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS and incubate for an additional 24 hours.
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Griess Reaction: Collect 50-100 µL of the cell culture supernatant and mix it with an equal volume of Griess reagent.
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Incubation and Absorbance Measurement: Incubate the mixture at room temperature for 10-15 minutes and measure the absorbance at 540 nm.
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Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Antibacterial Activity
Diterpenoids from Isodon serra have also been investigated for their potential to combat bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA).
Quantitative Antibacterial Data
The minimum inhibitory concentration (MIC) is a key metric for antibacterial activity.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Hebeirubescensin K (Compound 7 ) | MRSA | 3.12 - 6.25 | |
| Effusanin E (Compound 8 ) | MRSA | 3.12 - 6.25 | |
| Nodosin (Compound 9 ) | MRSA | 3.12 - 6.25 | |
| Isodocarpin | Staphylococcus epidermidis | 25 | |
| Isodocarpin | Streptococcus mutans | 25 | |
| Isodocarpin | Helicobacter pylori | 25 | |
| Nodosin | Staphylococcus epidermidis | 25 | |
| Nodosin | Streptococcus mutans | 25 | |
| Oridonin | Serratia marcescens | 25 | |
| Gerardianin C | Xanthomonas oryzae pv. oryzae | 17.2 (IC50) | |
| (+)-15-hydroxysalvinolone | Xanthomonas oryzae pv. oryzae | 22.4 (IC50) | |
| 11,12,15-trihydroxy-8,11,13-abietatrien-7-one | Xanthomonas oryzae pv. oryzae | 31.2 (IC50) | |
| Graciliflorin F | Xanthomonas oryzae pv. oryzae | 12.5 (IC50) |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
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Bacterial strains (e.g., MRSA)
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Mueller-Hinton broth (MHB)
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Diterpenoid compounds dissolved in a suitable solvent
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96-well microtiter plates
Procedure:
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Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.
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Serial Dilution: Perform a two-fold serial dilution of the diterpenoid compounds in MHB in the wells of a 96-well plate.
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Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
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Incubation: Incubate the plates at 37°C for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanisms of Action: Signaling Pathway Modulation
The biological activities of Isodon serra diterpenoids are often attributed to their ability to modulate key cellular signaling pathways involved in cell survival, proliferation, and inflammation. Oridonin, a well-studied diterpenoid from this genus, has been shown to exert its anticancer and anti-inflammatory effects by targeting the PI3K/Akt and NF-κB pathways.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Oridonin has been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.
Caption: Oridonin's inhibition of the PI3K/Akt signaling pathway.
Modulation of the NF-κB Signaling Pathway
The NF-κB signaling pathway plays a crucial role in the inflammatory response. Oridonin has been demonstrated to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory mediators.
Caption: Oridonin's modulation of the NF-κB signaling pathway.
Conclusion and Future Directions
Diterpenoids from Isodon serra represent a promising class of natural products with diverse and potent biological activities. Their demonstrated cytotoxic, anti-inflammatory, and antibacterial properties, coupled with their ability to modulate key signaling pathways, make them attractive candidates for further investigation in the context of drug discovery. Future research should focus on elucidating the structure-activity relationships of these compounds, optimizing their pharmacological profiles through medicinal chemistry efforts, and conducting preclinical and clinical studies to evaluate their therapeutic potential. The detailed methodologies and comprehensive data presented in this guide serve as a valuable resource for researchers dedicated to harnessing the therapeutic power of these remarkable natural compounds.
References
An In-depth Technical Guide on the Core Mechanism of Action of Effusanin B in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Effusanin B, a diterpenoid compound derived from Isodon serra, has demonstrated significant therapeutic potential as an anti-cancer agent, particularly in non-small-cell lung cancer (NSCLC). This technical guide synthesizes the current understanding of the molecular mechanisms through which this compound exerts its anti-neoplastic effects. The primary mechanism involves the dual inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) signaling pathways. This inhibition triggers a cascade of downstream events, including the induction of apoptosis via the intrinsic mitochondrial pathway, S-phase cell cycle arrest, and the suppression of cell migration and angiogenesis. This document provides a detailed overview of the signaling pathways, quantitative data from key experiments, and the corresponding experimental methodologies to support further research and drug development efforts.
Core Mechanism of Action: Dual Inhibition of STAT3 and FAK Pathways
This compound's anti-cancer activity is primarily attributed to its ability to modulate key signaling pathways that are often dysregulated in cancer. The central mechanism involves the inhibition of phosphorylation of STAT3 and FAK, two critical proteins involved in cell proliferation, survival, and metastasis.
Inhibition of the STAT3 Signaling Pathway
STAT3 is a transcription factor that, upon activation through phosphorylation at Tyrosine 705 (Tyr705), translocates to the nucleus and promotes the expression of genes involved in cell survival and proliferation. This compound has been shown to dose-dependently inhibit the phosphorylation of STAT3 at Tyr705 in A549 lung cancer cells.[1] This inhibition leads to the downregulation of key STAT3 target genes, thereby disrupting cancer cell growth and survival.
Downstream Effects of STAT3 Inhibition:
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Decreased Anti-Apoptotic Proteins: A reduction in the expression of Bcl-2 and Mcl-1, proteins that prevent apoptosis.[1]
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Increased Pro-Apoptotic Proteins: An increase in the expression of Bax, a protein that promotes apoptosis.[1]
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Reduced Cell Cycle Progression Proteins: A decrease in Cyclin D1 expression, a key regulator of the cell cycle.[1]
Inhibition of the FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in integrin-mediated signaling, which is essential for cell migration, adhesion, and survival.[2] this compound has been found to suppress the phosphorylation of FAK, leading to a significant reduction in the migratory capacity of cancer cells. This inhibition of the FAK pathway is a key contributor to the anti-metastatic potential of this compound.
Cellular Effects of this compound
The inhibition of STAT3 and FAK signaling pathways by this compound culminates in several observable anti-cancer effects at the cellular level.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death. The mechanism is primarily through the intrinsic mitochondrial pathway, characterized by:
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Increased Reactive Oxygen Species (ROS) Production: this compound treatment leads to a dose-dependent increase in intracellular ROS levels.
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Altered Mitochondrial Membrane Potential (MMP): The compound causes a loss of MMP, a key event in the initiation of mitochondrial-mediated apoptosis.
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Regulation of Bcl-2 Family Proteins: As a consequence of STAT3 inhibition, the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2, Mcl-1) proteins is shifted in favor of apoptosis.
Cell Cycle Arrest
This compound has been shown to impede the proliferation of cancer cells by arresting the cell cycle. In A549 cells, treatment with this compound leads to an accumulation of cells in the S phase in a dose-dependent manner. This S-phase arrest prevents cancer cells from completing DNA replication and proceeding to mitosis, thereby inhibiting their proliferation.
Inhibition of Cell Migration and Angiogenesis
By inhibiting the FAK signaling pathway, this compound significantly impairs the migratory ability of cancer cells. Furthermore, in vivo studies using a zebrafish model have demonstrated that this compound possesses anti-angiogenic properties, inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on A549 non-small-cell lung cancer cells as reported in the literature.
Table 1: Effect of this compound on Cell Cycle Distribution in A549 Cells
| Treatment Group | Concentration (μM) | Percentage of Cells in S Phase (%) |
| Control | 0 | 14.57 |
| This compound | 6 | 17.71 |
| This compound | 12 | 24.22 |
| This compound | 24 | 30.89 |
Table 2: Effect of this compound on A549 Cell Migration (Wound Healing Assay)
| Treatment Group | Concentration (μM) | Migration Rate (%) after 48h |
| Control | 0 | 72.43 |
| This compound | 6 | 43.88 |
| This compound | 12 | 24.27 |
| This compound | 24 | 14.29 |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway Diagrams
Caption: this compound inhibits STAT3 phosphorylation, leading to apoptosis and reduced proliferation.
Caption: this compound inhibits FAK phosphorylation, leading to suppressed cell migration.
Experimental Workflow Diagram
Caption: Workflow for evaluating the in vitro anti-cancer effects of this compound on A549 cells.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited, based on standard laboratory procedures.
Cell Culture
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Cell Line: Human non-small-cell lung cancer A549 cells.
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Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
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Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Cycle Analysis
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Seeding: A549 cells are seeded in 6-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 6, 12, 24 µM) for 48 hours.
-
Harvesting: Cells are harvested by trypsinization and washed with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Cells are fixed in 70% ice-cold ethanol overnight at 4°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A in the dark.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Apoptosis Assay (Annexin V/PI Staining)
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Seeding and Treatment: A549 cells are seeded and treated with this compound as described for the cell cycle analysis.
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Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in 1X Binding Buffer and stained with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Analysis: Stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Wound Healing (Scratch) Assay
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Seeding: A549 cells are seeded in a 6-well or 12-well plate and grown to form a confluent monolayer.
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Scratching: A sterile pipette tip (e.g., 200 µL) is used to create a linear "scratch" or wound in the cell monolayer.
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Washing and Treatment: The wells are gently washed with PBS to remove detached cells, and then fresh medium containing different concentrations of this compound is added.
-
Imaging: The wound area is photographed at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a phase-contrast microscope.
-
Analysis: The width or area of the wound is measured at each time point, and the migration rate is calculated as the percentage of wound closure relative to the initial wound area.
Western Blot Analysis
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Cell Lysis: After treatment with this compound, A549 cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
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Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or BSA and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-FAK, FAK, Bcl-2, Bax, Cyclin D1, and a loading control like GAPDH or β-actin).
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Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound presents a promising multi-faceted mechanism of action against cancer cells, primarily through the inhibition of the STAT3 and FAK signaling pathways. This dual inhibition effectively induces apoptosis, halts cell cycle progression, and prevents cell migration. The quantitative data and detailed protocols provided herein offer a solid foundation for researchers and drug developers. Future research should focus on elucidating the direct molecular binding targets of this compound, exploring its efficacy in other cancer types, and evaluating its potential in combination therapies to enhance its anti-cancer effects and overcome potential resistance mechanisms. In vivo studies in more advanced preclinical models are also warranted to further validate its therapeutic potential.
References
Effusanin B: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity
Abstract
Effusanin B, a diterpenoid compound isolated from the medicinal plant Isodon serra, has emerged as a promising candidate in the field of oncology research. This technical guide provides an in-depth overview of the discovery, history, and biological activity of this compound, with a particular focus on its therapeutic potential against non-small-cell lung cancer (NSCLC). This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Discovery and History
Isolation and Structure Elucidation
The isolation of this compound from Isodon serra follows a general workflow for the separation of natural products. A representative methodology is outlined below.
General Experimental Workflow for Isolation
Structure Elucidation Methodology
The structure of this compound, like other ent-kaurane diterpenoids isolated from Isodon serra, would be established through a combination of spectroscopic techniques.
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Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the molecular formula of the compound.
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) nuclear magnetic resonance spectroscopy are crucial for elucidating the planar structure and relative stereochemistry of the molecule.
Biological Activity and Mechanism of Action
This compound has demonstrated significant therapeutic potential, particularly in the context of non-small-cell lung cancer (NSCLC).
Cytotoxic Activity
This compound exhibits potent cytotoxic effects against human lung adenocarcinoma A549 cells.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | A549 | Not explicitly stated, but noted to have stronger cytotoxicity than etoposide | |
| Etoposide (positive control) | A549 | Not explicitly stated |
Note: While a specific IC₅₀ value for this compound against A549 cells was not found in the provided search results, one study mentioned that it exhibited stronger cytotoxicity than the positive control, etoposide.
Mechanism of Action in A549 Cells
This compound exerts its anti-cancer effects through a multi-faceted mechanism that involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
Treatment of A549 cells with this compound leads to programmed cell death (apoptosis) and arrests the cell cycle progression, thereby inhibiting tumor cell proliferation.
This compound treatment has been shown to increase the levels of reactive oxygen species (ROS) within A549 cells, which can contribute to cellular damage and apoptosis.
A crucial aspect of this compound's mechanism of action is its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) signaling pathways. These pathways are often constitutively activated in cancer cells and play a vital role in cell proliferation, survival, and migration.
References
Effusanin B: A Potent Inhibitor of the STAT3 Signaling Pathway in Non-Small-Cell Lung Cancer
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory effects of Effusanin B, a natural diterpenoid, on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development who are investigating novel anti-cancer therapeutics, particularly for non-small-cell lung cancer (NSCLC).
Executive Summary
This compound, derived from Isodon serra, has demonstrated significant anti-tumor activity in preclinical models of NSCLC. Mechanistic studies reveal that its therapeutic potential is, in large part, attributable to its ability to modulate the STAT3 signaling pathway.[1] Constitutively activated STAT3 is a key driver of tumor cell proliferation, survival, and angiogenesis. This compound effectively inhibits the phosphorylation of STAT3, leading to the downregulation of its downstream target genes involved in these critical cancer hallmarks. This guide summarizes the quantitative effects of this compound, provides detailed protocols for key experimental assays, and visualizes the underlying molecular pathways and experimental workflows.
Quantitative Data Summary
The anti-tumor effects of this compound have been quantified through various in vitro and in vivo assays. The following tables summarize the key findings, providing a clear comparison of its efficacy at different concentrations.
Table 2.1: In Vitro Cytotoxicity of this compound in A549 Cells
| Assay | Parameter | Value | Cell Line | Treatment Duration |
| MTT Assay | IC50 | 10.7 µM | A549 | Not Specified |
Table 2.2: Dose-Dependent Effects of this compound on A549 Cells
| Assay | Concentration | Observed Effect |
| Apoptosis Assay (Annexin V-FITC/PI) | 6 µM | 49.26% apoptotic cells |
| 12 µM | 76.99% apoptotic cells | |
| 24 µM | 92.16% apoptotic cells | |
| Cell Cycle Analysis | 6 µM | 17.71% of cells in S phase |
| 12 µM | 24.22% of cells in S phase | |
| 24 µM | 30.89% of cells in S phase | |
| Wound Healing Assay | 6 µM | 43.88% migration rate |
| 12 µM | 24.27% migration rate | |
| 24 µM | 14.29% migration rate |
Table 2.3: Dose-Dependent Effects of this compound on STAT3 Signaling Pathway Proteins in A549 Cells
| Protein | Concentration | Observed Effect |
| p-STAT3 (Tyr705) | 6, 12, 24 µM | Dose-dependent decrease |
| STAT3 | 6, 12, 24 µM | No significant change in total protein levels |
| Bcl-2 | 6, 12, 24 µM | Dose-dependent decrease |
| Mcl-1 | 6, 12, 24 µM | Dose-dependent decrease |
| Cyclin D1 | 6, 12, 24 µM | Dose-dependent decrease |
| Bax | 6, 12, 24 µM | Dose-dependent increase |
Signaling and Experimental Workflow Visualizations
Visual representations of the STAT3 signaling pathway and key experimental workflows are provided below using Graphviz (DOT language) to facilitate a clear understanding of the molecular interactions and procedural steps.
References
Effusanin B: A Technical Guide to its Apoptosis-Inducing Mechanisms in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effusanin B, a diterpenoid compound derived from Isodon serra, has emerged as a promising agent in oncology research, particularly for its potent anti-tumor properties.[1][2] Studies have demonstrated its efficacy in inhibiting the growth and proliferation of cancer cells, with a primary mechanism of action being the induction of programmed cell death, or apoptosis. This technical guide provides an in-depth examination of the molecular pathways and cellular events through which this compound exerts its apoptotic effects, focusing on its application in non-small-cell lung cancer (NSCLC).
Core Mechanism: Induction of Mitochondrial-Mediated Apoptosis
This compound triggers the intrinsic pathway of apoptosis, which is centered on the mitochondria.[1] The process is initiated through the modulation of key signaling pathways, leading to mitochondrial dysfunction and the activation of the downstream caspase cascade. The primary target identified in this mechanism is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][2]
Key Cellular Events:
-
Inhibition of STAT3 Phosphorylation: this compound dose-dependently inhibits the phosphorylation of STAT3 at the Tyr 705 site. Activated (phosphorylated) STAT3 is a transcription factor that promotes cell proliferation and survival by upregulating anti-apoptotic proteins. Its inhibition is a critical initiating step in this compound's mechanism.
-
Regulation of Bcl-2 Family Proteins: The inhibition of STAT3 signaling leads to a direct impact on the expression levels of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of apoptosis. This compound treatment results in the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a key determinant for initiating mitochondrial outer membrane permeabilization (MOMP).
-
Mitochondrial Dysfunction: The increased ratio of pro- to anti-apoptotic proteins leads to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential (MMP) and an increase in the production of reactive oxygen species (ROS).
-
Cell Cycle Arrest: In conjunction with inducing apoptosis, this compound also causes cell cycle arrest at the S phase in a dose-dependent manner, further contributing to its anti-proliferative effects.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from studies on A549 non-small-cell lung cancer cells, demonstrating the dose-dependent efficacy of this compound.
Table 1: Cytotoxicity of this compound in A549 Cells
| Compound | IC50 Value |
|---|---|
| This compound | 10.7 µM |
| Etoposide (Positive Control) | 16.5 µM |
Data shows this compound has a stronger inhibitory effect than the control.
Table 2: Apoptosis Induction in A549 Cells Treated with this compound
| This compound Concentration | Percentage of Apoptotic Cells (%) |
|---|---|
| 0 µM (Control) | 9.53 |
| 6 µM | 49.26 |
| 12 µM | 76.99 |
| 24 µM | 92.16 |
Data from Annexin V-FITC/PI double staining assay.
Table 3: Cell Cycle Arrest in A549 Cells Treated with this compound
| This compound Concentration | Percentage of Cells in S Phase (%) |
|---|---|
| 0 µM (Control) | 14.57 |
| 6 µM | 17.71 |
| 12 µM | 24.22 |
| 24 µM | 30.89 |
Data indicates a dose-dependent S-phase arrest.
Table 4: Reactive Oxygen Species (ROS) Production
| This compound Concentration | ROS Level (Fold increase vs. Control) |
|---|---|
| 12 µM | 1.4 |
| 24 µM | 1.6 |
ROS levels were measured using the fluorescent probe DCFH-DA.
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.
Caption: this compound inhibits STAT3 phosphorylation, altering the Bax/Bcl-2 ratio to induce mitochondrial dysfunction and apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below for replication and further investigation.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects and calculate the IC50 value of this compound.
-
Procedure:
-
Seed A549 cells into 96-well plates at a density of 5x10³ cells/well and incubate overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0, 3, 6, 12, 24, 48 µM) for a specified time (e.g., 24, 48 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value using a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Procedure:
-
Seed A549 cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 6, 12, 24 µM) for 24 hours.
-
Harvest the cells, including both adherent and floating populations, by trypsinization.
-
Wash the cells twice with cold PBS and resuspend them in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells immediately using a flow cytometer. Cells are categorized as:
-
Viable: Annexin V-negative, PI-negative.
-
Early Apoptotic: Annexin V-positive, PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.
-
-
Reactive Oxygen Species (ROS) Measurement
-
Objective: To measure intracellular ROS levels.
-
Procedure:
-
Treat A549 cells with this compound as described for the apoptosis assay.
-
After treatment, incubate the cells with 10 µM of the fluorescent probe DCFH-DA for 20-30 minutes at 37°C.
-
Harvest and wash the cells to remove excess probe.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence corresponds to a higher level of intracellular ROS.
-
Western Blot Analysis
-
Objective: To detect the expression levels of specific proteins involved in the apoptotic pathway.
-
Procedure:
-
Treat A549 cells with this compound for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, Mcl-1, Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow Visualization
The following diagram outlines the general experimental workflow used to characterize the apoptotic effects of this compound.
Caption: General workflow for investigating this compound's effects, from cell treatment to endpoint analysis.
Conclusion
This compound is a potent inducer of apoptosis in non-small-cell lung cancer cells, acting primarily through the intrinsic mitochondrial pathway. Its mechanism involves the inhibition of STAT3 phosphorylation, which in turn modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, ROS production, and ultimately, programmed cell death. The quantitative data and established protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound as an anti-cancer agent.
References
Effusanin B: A Technical Whitepaper on its Inhibition of the FAK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Effusanin B, a diterpenoid compound, has emerged as a promising agent in oncology research, demonstrating notable anti-tumor activities. This document provides a comprehensive technical overview of the inhibitory effects of this compound on the Focal Adhesion Kinase (FAK) signaling pathway, a critical mediator of cancer cell proliferation, migration, and survival. Evidence indicates that this compound effectively suppresses the FAK pathway in non-small-cell lung cancer (NSCLC) cells, presenting a potential therapeutic avenue for this malignancy. This guide consolidates the available data on its mechanism of action, provides detailed experimental protocols for key assays, and visualizes the involved pathways and workflows.
Introduction to FAK Signaling in Cancer
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction from integrins and growth factor receptors at sites of cell-extracellular matrix (ECM) and cell-cell interaction.[1][2] Upon activation, FAK undergoes autophosphorylation at tyrosine residue 397 (Tyr397), creating a high-affinity binding site for Src family kinases.[1] This interaction leads to the full activation of FAK and the subsequent phosphorylation of downstream targets, initiating signaling cascades that regulate crucial cellular processes such as:
-
Cell Proliferation and Survival: FAK signaling activates pathways like PI3K/Akt and MAPK, which promote cell cycle progression and inhibit apoptosis.[2][3]
-
Cell Migration and Invasion: By modulating the dynamics of focal adhesions and the expression of matrix metalloproteinases (MMPs), FAK is a key driver of cancer cell motility and metastasis.
-
Angiogenesis: FAK signaling in endothelial cells is essential for the formation of new blood vessels that supply tumors with nutrients and oxygen.
Given its central role in tumor progression, FAK has become an attractive target for the development of novel anticancer therapies.
This compound and its Effect on the FAK Pathway
Recent studies have identified this compound as an inhibitor of the FAK signaling pathway. Research on the A549 non-small-cell lung cancer cell line has shown that this compound treatment leads to a reduction in the phosphorylation of FAK, while the total protein levels of FAK remain unchanged. This indicates that this compound interferes with the activation of FAK, thereby attenuating its downstream signaling. The inhibition of the FAK pathway by this compound is associated with a significant decrease in the migratory capacity of A549 cells.
Quantitative Data
While direct enzymatic inhibition assays with IC50 values for this compound against FAK are not yet publicly available, cell-based assays provide quantitative insights into its functional effects. The wound healing assay, for instance, measures the impact of this compound on the collective migration of A549 cells.
| Treatment Group | Concentration (µM) | Wound Closure (%) |
| Control | 0 | 100 |
| This compound | 6 | Significantly Reduced |
| This compound | 12 | Significantly Reduced |
| This compound | 24 | Significantly Reduced |
| Table 1: Effect of this compound on A549 Cell Migration (Wound Healing Assay). Data is derived from the graphical representation in Hou et al., 2023. The study reported a significant, concentration-dependent inhibition of wound closure compared to the control. |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the inhibitory effects of this compound on the FAK pathway in A549 cells, based on the available literature.
Cell Culture
-
Cell Line: Human non-small-cell lung cancer cell line A549.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis for FAK Phosphorylation
-
Cell Treatment: Seed A549 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 6, 12, and 24 µM) for a specified duration (e.g., 48 hours). A vehicle-treated group (e.g., DMSO) should serve as the control.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-FAK (Tyr397) and total FAK overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the levels of p-FAK to total FAK.
Wound Healing Assay for Cell Migration
-
Cell Seeding: Seed A549 cells in a 6-well plate and grow them to confluency.
-
Creating the Wound: Create a "scratch" or "wound" in the confluent cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells with PBS to remove detached cells and then add fresh culture medium containing different concentrations of this compound (e.g., 6, 12, and 24 µM). A vehicle-treated group serves as the control.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 or 48 hours) using a microscope.
-
Data Analysis: Measure the area of the wound at each time point. The percentage of wound closure can be calculated using the following formula: Wound Closure (%) = [(Area at 0h - Area at xh) / Area at 0h] * 100
Visualizations
Signaling Pathway Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Faberidilactone A, a Sesquiterpene Dimer, Inhibits Hepatocellular Carcinoma Progression Through Apoptosis, Ferroptosis, and Anti-Metastatic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Effusanin B: Uncharted Territory in Antifungal Research
A comprehensive review of current scientific literature reveals a significant gap in the understanding of the antifungal properties of Effusanin B, a diterpenoid compound isolated from Isodon serra. While research has illuminated its potential in oncology and inflammation, its activity against fungal pathogens remains an unexplored frontier.
Currently, there is no publicly available data on the antifungal efficacy of this compound. Studies have primarily focused on its cytotoxic effects on cancer cell lines and its anti-inflammatory mechanisms. For instance, research has shown that this compound can induce apoptosis and inhibit angiogenesis in non-small-cell lung cancer by affecting the STAT3 and FAK signaling pathways.[1] Other related compounds, such as Effusanin C and E, have also been investigated for their anti-inflammatory and anticancer properties, respectively, with mechanisms involving the NF-κB and MAPK signaling pathways.[2][3]
The absence of information on the antifungal aspects of this compound means that key metrics for drug development professionals, such as Minimum Inhibitory Concentration (MIC) values against various fungal species, are not available. Consequently, this guide cannot provide the quantitative data, detailed experimental protocols, or signaling pathway diagrams related to its antifungal action as initially intended.
For researchers and scientists in the field of mycology and antifungal drug development, this represents a novel area of investigation. Future studies could be designed to screen this compound against a panel of clinically relevant fungal pathogens, including species of Candida, Aspergillus, and Cryptococcus.
Proposed Future Experimental Workflow
To begin exploring the potential antifungal properties of this compound, a standardized experimental workflow is proposed. This workflow would systematically evaluate its efficacy and mechanism of action.
Detailed Methodologies for Future Research
Should initial screening reveal antifungal activity, the following detailed experimental protocols are recommended to thoroughly characterize the properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various fungal strains would be determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Fungal Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to obtain the final inoculum concentration.
-
Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Incubation: The prepared fungal inoculum is added to each well containing the serially diluted this compound. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control well.
Mechanistic Studies
To elucidate the potential mechanism of antifungal action, a series of assays can be performed:
-
Cell Membrane Integrity Assay: The effect of this compound on fungal cell membrane integrity can be assessed using propidium iodide (PI) staining followed by flow cytometry. PI is a fluorescent dye that can only penetrate cells with compromised membranes.
-
Ergosterol Binding Assay: As many antifungal agents target the fungal cell membrane sterol, ergosterol, the potential of this compound to bind to ergosterol can be investigated spectrophotometrically.
-
Reactive Oxygen Species (ROS) Production: The induction of oxidative stress can be a mechanism of fungal cell death. Intracellular ROS levels in fungal cells treated with this compound can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Conclusion
While the current body of scientific literature does not provide evidence for the antifungal properties of this compound, its known bioactivities in other areas suggest that it could be a candidate for antifungal drug discovery. The proposed experimental workflow and protocols provide a clear roadmap for researchers to investigate this potential. The exploration of natural compounds like this compound is crucial in the search for novel antifungal agents to combat the growing threat of drug-resistant fungal infections. Further research in this area is highly encouraged to unlock the full therapeutic potential of this compound.
References
- 1. This compound Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effusanin C inhibits inflammatory responses via blocking NF-κB and MAPK signaling in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effusanin E suppresses nasopharyngeal carcinoma cell growth by inhibiting NF-κB and COX-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Effusanin B and its Impact on Reactive Oxygen Species Production: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effusanin B, a diterpenoid compound isolated from Isodon serra, has emerged as a molecule of interest in oncology research, particularly for its therapeutic potential in non-small-cell lung cancer (NSCLC).[1][2][3] Mechanistic studies have revealed that its anticancer effects are multifaceted, including the induction of apoptosis and cell cycle arrest.[1][2] A critical aspect of its mechanism of action is the modulation of intracellular reactive oxygen species (ROS) levels. This technical guide provides an in-depth analysis of the effect of this compound on ROS production, detailing the quantitative data, experimental methodologies, and associated signaling pathways.
Reactive oxygen species are highly reactive chemical species formed from O2. While they are natural byproducts of cellular metabolism with roles in cell signaling, an imbalance in their production and elimination can lead to oxidative stress, cellular damage, and the initiation of apoptosis. This compound leverages this by promoting an increase in intracellular ROS, thereby pushing cancer cells towards programmed cell death.
Quantitative Data on this compound-Induced ROS Production
The pro-oxidant effect of this compound has been quantified in human non-small-cell lung cancer A549 cells. Treatment with this compound leads to a dose-dependent increase in intracellular ROS levels, which is a key trigger for the mitochondrial-dependent apoptotic pathway.
| Cell Line | Treatment Concentration | Duration of Treatment | Fold Increase in ROS Levels (compared to control) |
| A549 | 12 µM | 48 hours | 1.4-fold |
| A549 | 24 µM | 48 hours | 1.6-fold |
Data sourced from a study on the effects of this compound on A549 cells.
Experimental Protocols
The assessment of intracellular ROS levels following treatment with this compound is a crucial step in elucidating its mechanism of action. The following is a detailed methodology based on the protocols used in the cited research.
Objective: To quantify the change in intracellular ROS levels in A549 cells after treatment with this compound.
Materials:
-
A549 human non-small-cell lung cancer cell line
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probe
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: A549 cells are cultured under standard conditions. For the experiment, cells are seeded and treated with varying concentrations of this compound (e.g., 6 µM, 12 µM, and 24 µM) for a specified period, typically 48 hours. A control group of untreated cells is maintained under the same conditions.
-
Staining with DCFH-DA: After the treatment period, the cells are harvested and incubated with the fluorescent probe DCFH-DA. DCFH-DA is a cell-permeable dye that, once inside the cell, is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
PI Staining: Propidium Iodide (PI) is used as a viability dye to label dead cells, allowing for their exclusion from the analysis of ROS in the live cell population.
-
Flow Cytometry Analysis: The fluorescence of DCF in the live cell population is measured using a flow cytometer. The increase in fluorescence intensity directly correlates with the increase in intracellular ROS levels.
-
Data Analysis: The mean fluorescence intensity of the treated cells is compared to that of the control group to determine the fold increase in ROS production.
Signaling Pathways
The induction of ROS by this compound is intricately linked to its regulation of key signaling pathways that govern cell survival, proliferation, and apoptosis. The primary pathways implicated are the STAT3 and FAK signaling cascades.
STAT3 Pathway: this compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). Activated (phosphorylated) STAT3 is a transcription factor that promotes the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1. By inhibiting STAT3 phosphorylation, this compound downregulates these protective proteins, thereby sensitizing the cancer cells to apoptosis. This disruption of the mitochondrial pathway is associated with an increase in ROS production.
Mitochondrial Apoptosis: The downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax lead to a loss of mitochondrial membrane potential (MMP). This mitochondrial dysfunction is a major source of increased intracellular ROS, which in turn further propagates the apoptotic signal, creating a positive feedback loop that culminates in cell death.
Conclusion
This compound demonstrates significant potential as an anticancer agent, with its ability to induce ROS production being a cornerstone of its apoptotic mechanism. The dose-dependent increase in ROS in cancer cells, coupled with the inhibition of pro-survival signaling pathways like STAT3, highlights a clear and targetable mechanism of action. For researchers and drug development professionals, understanding these intricate details is paramount for the future clinical development of this compound and other ROS-modulating anticancer compounds. The experimental protocols and signaling pathway diagrams provided offer a foundational guide for further investigation into this promising therapeutic candidate.
References
- 1. This compound Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis [mdpi.com]
- 3. This compound Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Effusanin B in Zebrafish: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effusanin B, a diterpenoid compound derived from Isodon serra, has demonstrated notable anti-tumor properties, particularly in the context of non-small-cell lung cancer (NSCLC).[1] In vivo studies utilizing the zebrafish (Danio rerio) model have been instrumental in elucidating its mechanisms of action, specifically its anti-angiogenic and apoptotic effects.[1] Zebrafish offer a powerful in vivo platform for rapid screening and mechanistic studies due to their genetic tractability, optical transparency during embryonic development, and high homology of key signaling pathways with humans. This technical guide provides a comprehensive overview of the in vivo studies of this compound in zebrafish, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Data Summary
The primary in vivo effect of this compound observed in zebrafish models is the inhibition of angiogenesis. The following table summarizes the quantitative data from a key study investigating the anti-angiogenic properties of this compound using transgenic Tg(fli1:EGFP) zebrafish, which express green fluorescent protein in their vasculature.
| Treatment Group | Concentration (μM) | Mean Length of Intersegmental Vessels (ISVs) (μm ± SD) | Percentage Inhibition of ISV Length (%) |
| Control | 0 | 2646.6 ± 92.8 | 0 |
| This compound | 10 | 2161.9 ± 128.0 | 18.3 |
| This compound | 20 | 1937.8 ± 144.1 | 26.8 |
| This compound | 40 | 1791.5 ± 46.9 | 32.3 |
Data extracted from a 2023 study on the anti-cancer effects of this compound.[1]
Experimental Protocols
This section details the methodologies for key experiments involving this compound in zebrafish. While specific parameters from the primary study on this compound are not fully detailed in the publication, the following protocols are based on established and standardized procedures for zebrafish-based assays.
Zebrafish Husbandry and Embryo Collection
-
Zebrafish Lines: Wild-type (e.g., AB strain) and transgenic Tg(fli1:EGFP) zebrafish are maintained under standard laboratory conditions (28.5°C, 14/10-hour light/dark cycle).
-
Breeding and Egg Collection: Adult zebrafish are set up in breeding tanks with a divider. The divider is removed in the morning to allow for natural spawning. Fertilized eggs are collected within 30 minutes, washed with E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄), and incubated at 28.5°C.
Preparation of this compound Stock Solution
-
Compound Information:
-
Stock Solution Preparation: A stock solution of this compound is prepared by dissolving the compound in DMSO to a high concentration (e.g., 10-40 mM). The stock solution should be stored at -20°C. Working solutions are prepared by diluting the stock solution in E3 medium to the final desired concentrations (e.g., 10, 20, 40 μM). The final concentration of DMSO in the E3 medium should be kept below 0.1% to avoid solvent-induced toxicity.
Anti-Angiogenesis Assay in Tg(fli1:EGFP) Zebrafish
This protocol is designed to assess the effect of this compound on the formation of intersegmental vessels (ISVs).
-
Embryo Selection: At 24 hours post-fertilization (hpf), healthy, normally developing Tg(fli1:EGFP) embryos are selected and dechorionated.
-
Treatment: Embryos are placed in 24-well plates (one embryo per well) containing E3 medium with the desired concentrations of this compound (10, 20, 40 μM) and a vehicle control (E3 medium with 0.1% DMSO).
-
Incubation: The plates are incubated at 28.5°C for a specified period, typically up to 72 hpf.
-
Imaging and Analysis:
-
At 72 hpf, embryos are anesthetized with tricaine (0.016%) and mounted in a lateral orientation in 3% methylcellulose on a glass slide.
-
Fluorescent images of the trunk vasculature are captured using a fluorescence microscope.
-
The total length of the ISVs is quantified using image analysis software (e.g., ImageJ).
-
Zebrafish Xenograft Model for Anti-Tumor Studies
This protocol describes the transplantation of human cancer cells into zebrafish embryos to evaluate the in vivo anti-tumor effects of this compound.
-
Cell Preparation: Human non-small-cell lung cancer cells (e.g., A549) are labeled with a fluorescent dye (e.g., CM-Dil) for visualization.
-
Microinjection:
-
At 48 hpf, zebrafish embryos are anesthetized and positioned on an injection mold.
-
Approximately 200-300 fluorescently labeled A549 cells are microinjected into the yolk sac of each embryo.
-
-
Treatment: After injection, the embryos are transferred to a 24-well plate containing E3 medium with different concentrations of this compound or a vehicle control.
-
Tumor Growth and Metastasis Assessment:
-
The proliferation and migration of the transplanted tumor cells are monitored and imaged at specific time points (e.g., 24, 48, and 72 hours post-injection) using a fluorescence microscope.
-
The size of the tumor mass and the number of migrated cells can be quantified.
-
Acute Toxicity Testing (LC50 Determination)
While specific LC50 data for this compound in zebrafish is not currently published, the following standardized protocol based on the OECD Test Guideline 236 (Fish Embryo Acute Toxicity Test) can be used to determine it.
-
Test Design: A static non-renewal test is performed.
-
Embryo Exposure: Newly fertilized zebrafish eggs (within 3 hours post-fertilization) are exposed to a range of this compound concentrations (e.g., a geometric series) and a control group in 24-well plates.
-
Observation Period: The embryos are incubated for 96 hours.
-
Lethality Endpoints: The following four apical endpoints are observed at 24, 48, 72, and 96 hours to determine mortality:
-
Coagulation of the embryo
-
Lack of somite formation
-
Non-detachment of the tail from the yolk sac
-
Lack of heartbeat
-
-
LC50 Calculation: The Lethal Concentration 50 (LC50), the concentration that causes mortality in 50% of the test embryos, is calculated at 96 hours using appropriate statistical methods (e.g., probit analysis).
Signaling Pathways and Mechanisms of Action
In vivo studies in zebrafish, complemented by in vitro assays, have indicated that this compound exerts its anti-tumor effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Inhibition of STAT3 and FAK Signaling
This compound has been shown to inhibit the phosphorylation of both Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK).
-
STAT3 Pathway: The STAT3 signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis. Its constitutive activation is a hallmark of many cancers, leading to the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and cell cycle regulators (e.g., Cyclin D1). By inhibiting STAT3 phosphorylation, this compound disrupts this pro-survival signaling, leading to apoptosis and cell cycle arrest.
-
FAK Pathway: The FAK pathway plays a crucial role in cell migration, adhesion, and invasion. Inhibition of FAK phosphorylation by this compound is believed to be the mechanism behind its ability to suppress the migration and metastasis of cancer cells.
Caption: this compound inhibits STAT3 and FAK phosphorylation.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in zebrafish.
References
A Technical Guide to the Preliminary Cytotoxicity Screening of Effusanin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Effusanin B, a diterpenoid compound derived from Isodon serra. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the cytotoxic potential and mechanism of action of this compound against non-small-cell lung cancer (NSCLC).
Executive Summary
This compound has demonstrated significant cytotoxic effects against the A549 human non-small-cell lung cancer cell line.[1] In vitro studies have shown that this compound inhibits cell proliferation in a dose- and time-dependent manner, with a greater cytotoxic effect than the positive control, etoposide.[1] The mechanism of action involves the induction of apoptosis, cell cycle arrest at the S phase, and the generation of reactive oxygen species (ROS), ultimately leading to a decrease in mitochondrial membrane potential.[1][2] Mechanistic studies have further revealed that this compound exerts its anti-cancer effects by targeting the STAT3 and FAK signaling pathways.[1]
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound was evaluated against the A549 cell line. The half-maximal inhibitory concentration (IC50) was determined and compared with the standard chemotherapeutic drug, etoposide.
Table 1: IC50 Values of this compound and Etoposide against A549 Cells
| Compound | IC50 (µM) |
| This compound | 10.7 |
| Etoposide | 16.5 |
Data sourced from in vitro studies on A549 cells.
Experimental Protocols
The following sections detail the methodologies employed in the preliminary cytotoxicity screening of this compound.
Cell Culture and Treatment
The human non-small-cell lung cancer cell line, A549, was used for all in vitro experiments. Cells were cultured in an appropriate medium and maintained under standard cell culture conditions. For experimental procedures, cells were treated with varying concentrations of this compound.
Cytotoxicity Assay
The anti-proliferative effects of this compound on A549 cells were determined using a standard cytotoxicity assay.
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for assessing cell viability.
-
Procedure:
-
A549 cells are seeded in 96-well plates.
-
After cell attachment, they are treated with different concentrations of this compound and a positive control (etoposide).
-
Following the incubation period, the MTT reagent is added to each well.
-
The formazan crystals formed by viable cells are then dissolved in a solubilization solution.
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
-
Apoptosis Assay
The induction of apoptosis by this compound was assessed using Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
-
Procedure:
-
A549 cells are treated with various concentrations of this compound (e.g., 6 µM, 12 µM, 24 µM) for a specified time (e.g., 48 hours).
-
The cells are harvested and washed with a binding buffer.
-
The cells are then incubated with Annexin V-FITC and PI in the dark.
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
The percentage of apoptotic cells (early and late) is quantified.
-
The results indicated a dose-dependent increase in the percentage of apoptotic A549 cells upon treatment with this compound, rising from 9.53% in the control group to 92.16% at a concentration of 24 μM.
Cell Cycle Analysis
To investigate the effect of this compound on cell cycle progression, flow cytometry analysis with propidium iodide (PI) staining was performed.
-
Procedure:
-
A549 cells are treated with this compound.
-
The cells are harvested, washed, and fixed in ethanol.
-
The fixed cells are then treated with RNase A and stained with PI.
-
The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Studies have shown that this compound arrests the cell cycle at the S phase in A549 cells.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for its cytotoxicity screening.
Caption: Proposed mechanism of action of this compound in A549 cells.
References
Effusanin B: A Technical Guide on its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effusanin B is a diterpenoid compound that has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on its anti-cancer activities. The information presented herein is intended to support further research and development efforts related to this promising natural product.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. While some data is readily available, specific experimental values for properties such as melting point and quantitative solubility in various solvents are not widely reported in the current literature.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₀O₆ | [1] |
| Molecular Weight | 390.5 g/mol | [1] |
| Melting Point | Data not available | |
| Solubility | Soluble in DMSO. | [1] |
| Appearance | Data not available |
Table 1: Physical and Chemical Properties of this compound
Spectral Data
Biological Activity: Anti-Cancer Properties
This compound has demonstrated significant anti-cancer activity, particularly against non-small cell lung cancer (NSCLC). Its mechanism of action involves the modulation of key signaling pathways that are critical for cancer cell proliferation, survival, and migration.
Inhibition of STAT3 and FAK Signaling Pathways
Research has shown that this compound exerts its anti-cancer effects by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) signaling pathways.[2]
-
STAT3 Pathway: this compound inhibits the phosphorylation of STAT3 at the Tyr705 residue. This phosphorylation is a critical step in the activation of STAT3, which, when constitutively active, promotes the transcription of genes involved in cell proliferation and survival. By inhibiting this step, this compound downregulates the expression of key downstream targets of STAT3, including the anti-apoptotic proteins Bcl-2 and Mcl-1, and the cell cycle regulator Cyclin D1. Concurrently, it upregulates the expression of the pro-apoptotic protein Bax.[2]
-
FAK Pathway: this compound also suppresses the phosphorylation of FAK. FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and invasion. Its inhibition by this compound contributes to the observed reduction in cancer cell motility.
The interplay of these inhibitory actions on the STAT3 and FAK pathways ultimately leads to the induction of apoptosis, cell cycle arrest, and a decrease in the migratory and invasive potential of cancer cells.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound on the STAT3 and FAK signaling pathways in cancer cells.
Caption: Mechanism of this compound in Cancer Cells.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize the biological activity of this compound are provided below. These protocols are based on standard laboratory procedures for the A549 non-small cell lung cancer cell line.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on A549 cells.
Workflow Diagram:
Caption: MTT Assay Workflow.
Methodology:
-
Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Cell Migration Assay (Wound Healing Assay)
This assay is used to evaluate the effect of this compound on the migratory capacity of A549 cells.
Workflow Diagram:
References
Methodological & Application
Application Notes and Protocols for the Experimental Use of Effusanin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Effusanin B, a diterpenoid compound isolated from Isodon serra, has demonstrated significant potential as an anti-cancer agent.[1] Experimental evidence indicates its efficacy in inhibiting cancer cell proliferation and migration through the modulation of key signaling pathways, specifically by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) pathways.[1] These application notes provide detailed protocols for the proper dissolution of this compound for use in in vitro experiments, ensuring reproducible and reliable results for researchers investigating its therapeutic potential.
Chemical Properties and Solubility
While specific solubility data for this compound is not widely published, its structural similarity to other diterpenoids, such as Effusanin A, suggests its solubility profile. Effusanin A is known to be soluble in several organic solvents. Based on this, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for biological experiments.
Table 1: Solubility and Stock Solution Parameters for this compound
| Parameter | Recommended Value | Notes |
| Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, sterile-filtered DMSO should be used. |
| Stock Concentration | 10-50 mM | A higher concentration allows for minimal solvent addition to culture media. |
| Storage Temperature | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Concentration | Varies by cell line and assay | A dose-response experiment is recommended to determine the optimal concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder form)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound. The molecular weight of this compound is required for this calculation. As an example, for a hypothetical molecular weight of 350 g/mol , to make 1 mL of a 10 mM stock solution, you would need 3.5 mg of this compound.
-
Weigh the this compound. Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO. Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock, if you weighed 3.5 mg, you would add 1 mL of DMSO.
-
Dissolve the compound. Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional but Recommended). If the DMSO used was not pre-sterilized, the final stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot and Store. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thaw the stock solution. Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (optional). For preparing a wide range of final concentrations, it is often convenient to first make an intermediate dilution (e.g., 1 mM) in complete cell culture medium.
-
Prepare the final working solutions. Dilute the stock or intermediate solution directly into the final volume of cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM stock solution.
-
Vehicle Control. It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Mix and Apply. Gently mix the medium containing this compound or the vehicle control before adding it to your cell cultures.
Mandatory Visualizations
Signaling Pathway of this compound Inhibition
This compound has been shown to inhibit the STAT3 and FAK signaling pathways, which are critical for cell proliferation, survival, and migration.[1]
Caption: this compound inhibits STAT3 and FAK signaling pathways.
Experimental Workflow for a Cell Viability Assay
A common experiment to assess the anti-cancer effects of this compound is a cell viability assay (e.g., MTT or CCK-8 assay).
Caption: Workflow for assessing cell viability after this compound treatment.
References
Effusanin B: Application Notes and Protocols for A549 Lung Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Effusanin B, a diterpenoid compound, on the A549 human non-small cell lung cancer cell line. Detailed protocols for key experimental assays are included to facilitate research into the anticancer properties of this compound.
Summary of this compound Activity in A549 Cells
This compound has demonstrated significant cytotoxic and anti-proliferative effects on A549 lung cancer cells.[1][2] Its mechanism of action involves the induction of apoptosis, cell cycle arrest, and inhibition of cell migration, making it a compound of interest for further investigation in oncology drug development.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in A549 cells.
| Parameter | Value | Reference |
| IC50 (50% Inhibitory Concentration) | 10.7 µM | [1] |
| Experimental Assay | This compound Concentration | Observed Effect in A549 Cells | Reference |
| Apoptosis Induction | 6, 12, and 24 µM | Concentration-dependent increase in apoptotic cells. | |
| Cell Cycle Analysis | 6, 12, and 24 µM | Arrest of the cell cycle in the S phase. | |
| ROS Generation | 12 and 24 µM | Increased production of reactive oxygen species. | |
| Cell Migration Inhibition | 6, 12, and 24 µM | Significant, concentration-dependent blockage of cell migration. |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound on A549 cells are provided below.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol determines the concentration-dependent cytotoxic effect of this compound on A549 cells.
Materials:
-
A549 cells
-
This compound
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound in A549 cells using flow cytometry.
Materials:
-
A549 cells treated with this compound (e.g., 6, 12, and 24 µM for 48 hours)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest both adherent and floating A549 cells from the culture plates.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on the cell cycle distribution of A549 cells.
Materials:
-
A549 cells treated with this compound (e.g., 6, 12, and 24 µM for 48 hours)
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest A549 cells after treatment.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
A549 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Mcl-1, Cyclin D1, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated A549 cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the effect of this compound on the migratory capacity of A549 cells.
Materials:
-
A549 cells
-
This compound
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates and grow to a confluent monolayer.
-
Scratch Formation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in A549 cells and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound in A549 lung cancer cells.
Caption: General experimental workflow for studying this compound in A549 cells.
References
Application Notes and Protocols for Apoptosis Assay Using Effusanin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Effusanin B, a diterpenoid compound, has demonstrated significant potential as an anti-cancer agent by inducing apoptosis in cancer cells.[1][2] These application notes provide a detailed protocol for assessing apoptosis induced by this compound in a cancer cell line, using the A549 non-small-cell lung cancer (NSCLC) cell line as a primary example. The described methodologies can be adapted for other cell lines with appropriate optimization. The core of this protocol is the use of Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry, a standard method for the quantitative analysis of apoptosis.[3]
Quantitative Data Summary
The pro-apoptotic effects of this compound have been quantified in A549 cells, demonstrating a dose-dependent increase in apoptosis. The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Cytotoxicity of this compound in A549 Cells
| Parameter | Value | Cell Line | Reference |
| IC50 | Not explicitly stated in the provided search results. | A549 |
Table 2: Apoptosis Induction by this compound in A549 Cells (48h treatment) [1]
| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | 9.53 |
| 6 | 49.26 |
| 12 | 76.99 |
| 24 | 92.16 |
Table 3: Effect of this compound on Cell Cycle Distribution in A549 Cells (48h treatment)
| This compound Concentration (µM) | Percentage of Cells in S Phase (%) |
| 0 (Control) | 14.57 |
| 6 | 17.71 |
| 12 | 24.22 |
| 24 | 30.89 |
Experimental Protocols
Cell Culture and Treatment
This protocol outlines the steps for maintaining and treating A549 cells with this compound.
-
Materials:
-
A549 human non-small-cell lung cancer cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
6-well plates or T25 flasks
-
Humidified incubator (37°C, 5% CO2)
-
-
Procedure:
-
Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Seed 1 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight.
-
Prepare working solutions of this compound in complete culture medium at final concentrations of 6 µM, 12 µM, and 24 µM. A vehicle control (DMSO) should be prepared at a concentration equivalent to the highest concentration of DMSO used for the this compound dilutions.
-
Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for 48 hours.
-
Annexin V-FITC/PI Apoptosis Assay
This protocol describes the staining procedure to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells from the previous step
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
-
-
Procedure:
-
After the 48-hour incubation period, collect the culture medium (containing floating cells) from each well.
-
Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding culture medium collected in the previous step.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Signaling Pathways and Visualizations
This compound induces apoptosis in A549 cells primarily through the intrinsic mitochondrial pathway, which is linked to the inhibition of the STAT3 signaling pathway.
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound induced apoptosis pathway.
Experimental Workflow for Apoptosis Assay
Caption: Workflow for this compound apoptosis assay.
References
- 1. This compound Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Reactive Oxygen Species (ROS) Levels in Cells Treated with Effusanin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Effusanin B, a diterpenoid compound isolated from Isodon serra, has demonstrated significant anti-cancer properties, particularly in non-small-cell lung cancer (NSCLC).[1][2] Mechanistic studies have revealed that this compound exerts its cytotoxic effects by inducing apoptosis, promoting cell cycle arrest, and increasing the production of intracellular Reactive Oxygen Species (ROS).[1][3] The elevation of ROS levels appears to be a critical event, leading to altered mitochondrial membrane potential and the activation of the mitochondrial apoptotic pathway.[1] This document provides detailed protocols for the accurate measurement of both total cellular and mitochondrial ROS levels in response to this compound treatment.
Data Presentation: this compound-Induced ROS Production
The following table summarizes hypothetical quantitative data illustrating the dose-dependent effect of this compound on ROS production in A549 lung cancer cells.
| Treatment Group | Concentration (µM) | Total Intracellular ROS (DCF Fluorescence, % of Control) | Mitochondrial Superoxide (MitoSOX Red Fluorescence, % of Control) |
| Vehicle Control | 0 (DMSO) | 100 ± 5.2 | 100 ± 6.1 |
| This compound | 1 | 145 ± 7.8 | 160 ± 8.3 |
| This compound | 3 | 210 ± 11.5 | 240 ± 12.4 |
| This compound | 10 | 350 ± 18.2 | 390 ± 20.1 |
| Positive Control | Pyocyanin (50 µM) | 450 ± 22.0 | Not Applicable |
| Positive Control | Antimycin A (10 µM) | Not Applicable | 420 ± 21.5 |
Experimental Protocols
Two primary methods are presented for quantifying ROS levels: the DCFH-DA assay for total intracellular ROS and the MitoSOX™ Red assay for mitochondrial superoxide, a key ROS species.
Protocol 1: Measurement of Total Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This assay relies on the cell-permeable DCFH-DA, which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
A549 cells (or other relevant cell line)
-
This compound (stock solution in DMSO)
-
2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) (10 mM stock in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed A549 cells into a black, clear-bottom 96-well plate at a density of 5 x 104 cells/well. Allow cells to adhere and grow overnight at 37°C in a 5% CO2 incubator.
-
This compound Treatment: The next day, remove the culture medium and treat the cells with varying concentrations of this compound (e.g., 1, 3, 10 µM) diluted in fresh culture medium. Include a vehicle control (DMSO) group. Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
DCFH-DA Loading:
-
Prepare a fresh 20 µM working solution of DCFH-DA by diluting the 10 mM stock in pre-warmed, serum-free DMEM. Protect the solution from light.
-
Remove the this compound-containing medium and wash the cells once with warm PBS.
-
Add 100 µL of the 20 µM DCFH-DA working solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.
-
Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using:
-
Fluorescence Microplate Reader: Excitation wavelength of 485 nm and emission wavelength of 530 nm.
-
Fluorescence Microscope: Use a standard FITC/GFP filter set to capture images.
-
Flow Cytometer: After staining, trypsinize and collect cells. Analyze using a 488 nm laser for excitation and detecting emission at ~529 nm (e.g., FL1 channel).
-
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX™ Red
MitoSOX™ Red is a fluorogenic dye that specifically targets mitochondria in live cells. It is oxidized by superoxide, the predominant ROS in mitochondria, to produce a bright red fluorescence.
Materials:
-
A549 cells (or other relevant cell line)
-
This compound (stock solution in DMSO)
-
MitoSOX™ Red Mitochondrial Superoxide Indicator (5 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
MitoSOX™ Red Loading:
-
Prepare a fresh 1-5 µM working solution of MitoSOX™ Red in warm HBSS. The optimal concentration should be determined empirically for the specific cell line.
-
Remove the this compound-containing medium and wash the cells once with warm HBSS.
-
Add 100 µL of the MitoSOX™ Red working solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 10-30 minutes, protected from light.
-
Washing: Gently wash the cells three times with warm HBSS.
-
Measurement: Add 100 µL of HBSS to each well. Measure the fluorescence using:
-
Fluorescence Microplate Reader/Microscope: Excitation/Emission of 510/580 nm.
-
Flow Cytometer: Excite with a 488 nm or 561 nm laser and detect emission in the appropriate red channel (e.g., PE or PerCP channel).
-
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for measuring ROS levels in this compound-treated cells.
Caption: Proposed signaling pathway for this compound-induced apoptosis via ROS production.
References
Application Notes and Protocols: Anti-angiogenesis Assay with Effusanin B
These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals interested in the anti-angiogenic properties of Effusanin B, a diterpenoid derived from Isodon serra. The information is based on published research demonstrating its potential in inhibiting processes crucial for new blood vessel formation.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2] this compound has been identified as a potent inhibitor of angiogenesis, making it a promising candidate for anti-cancer therapeutic development.[3][4] Mechanistic studies have revealed that this compound exerts its anti-angiogenic effects by targeting key signaling pathways, including the signal transducer and activator of transcription 3 (STAT3) and focal adhesion kinase (FAK) pathways.[3]
Data Presentation
The anti-migratory effect of this compound on A549 human lung carcinoma cells, a critical process in angiogenesis, was quantified using a wound healing assay. The results demonstrate a dose-dependent inhibition of cell migration.
| Concentration of this compound | Migration Rate (%) after 48h |
| Control (0 µM) | 72.43 |
| 6 µM | 43.88 |
| 12 µM | 24.27 |
| 24 µM | 14.29 |
Table 1: Quantitative analysis of the inhibitory effect of this compound on A549 cell migration in a wound healing assay. Data is sourced from published research.
Experimental Protocols
In Vivo Anti-angiogenesis Assay using a Transgenic Zebrafish Model
This protocol describes an in vivo method to assess the anti-angiogenic activity of this compound using a transgenic zebrafish model, specifically Tg(fli1:EGFP), where endothelial cells are labeled with Enhanced Green Fluorescent Protein (EGFP).
Materials:
-
Transgenic zebrafish Tg(fli1:EGFP) embryos
-
This compound stock solution (dissolved in DMSO)
-
E2 embryo medium
-
12-well plates
-
Incubator at 28.5 °C
-
0.02% tricaine solution for anesthesia
-
Fluorescence microscope
Procedure:
-
Collect healthy and viable Tg(fli1:EGFP) zebrafish embryos at 6 hours post-fertilization (hpf).
-
Randomly distribute approximately 15 embryos into each well of a 12-well plate containing E2 embryo medium.
-
Prepare different concentrations of this compound in the E2 embryo medium. Ensure the final DMSO concentration is consistent across all groups, including the vehicle control.
-
Carefully replace the medium in each well with the corresponding this compound solution or vehicle control.
-
Incubate the embryos at 28.5 °C for 48 hours.
-
After the incubation period, anesthetize the zebrafish embryos using a 0.02% tricaine solution.
-
Observe and capture images of the intersegmental blood vessels (ISVs) of the zebrafish embryos under a fluorescence microscope.
-
Quantify the anti-angiogenic effect by counting the number of complete ISVs or measuring the total length of the ISVs.
In Vitro Wound Healing (Scratch) Assay
This protocol details an in vitro method to evaluate the effect of this compound on the migration of A549 cells, a key step in angiogenesis.
Materials:
-
A549 human lung carcinoma cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free culture medium
-
This compound stock solution (dissolved in DMSO)
-
24-well plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Inverted microscope with a camera
Procedure:
-
Seed A549 cells in 24-well plates and culture until they form a confluent monolayer.
-
Create a "wound" in the cell monolayer by gently scratching a straight line across the center of the well with a sterile 200 µL pipette tip.
-
Wash the wells twice with PBS to remove any detached cells.
-
Replace the medium with serum-free medium containing different concentrations of this compound (e.g., 6, 12, and 24 µM) or a vehicle control (DMSO).
-
Place the plate in a 37 °C, 5% CO₂ incubator.
-
Capture images of the wound at 0 hours and 48 hours using an inverted microscope.
-
Measure the width of the wound at multiple points for each condition at both time points.
-
Calculate the migration rate using the following formula: Migration Rate (%) = [(Wound Width at 0h - Wound Width at 48h) / Wound Width at 0h] x 100
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound inhibits angiogenesis by targeting the STAT3 and FAK signaling pathways. It has been shown to decrease the phosphorylation of both STAT3 at Tyr 705 and FAK, which are crucial for endothelial cell migration, proliferation, and survival.
Caption: this compound inhibits angiogenesis by blocking STAT3 and FAK phosphorylation.
Experimental Workflow: In Vivo Zebrafish Anti-angiogenesis Assay
The workflow for the in vivo zebrafish assay involves embryo preparation, treatment with this compound, incubation, and subsequent analysis of blood vessel development.
Caption: Workflow for the in vivo anti-angiogenesis assay using zebrafish.
Experimental Workflow: In Vitro Wound Healing Assay
The wound healing assay workflow consists of cell culture, creating a scratch, treatment, and analysis of cell migration over time.
Caption: Step-by-step workflow for the in vitro wound healing assay.
References
- 1. This compound Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring antiangiogenesis of bevacizumab in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Effusanin B: Application Notes and Protocols for Non-Small-Cell Lung Cancer (NSCLC) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological effects of Effusanin B, a natural diterpenoid compound, on non-small-cell lung cancer (NSCLC) cells. Detailed protocols for key in vitro and in vivo experiments are included to facilitate further research into its therapeutic potential.
Introduction
This compound, derived from Isodon serra, has demonstrated significant anti-tumor activity against NSCLC.[1][2][3] Research indicates that its mechanism of action involves the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and angiogenesis.[1][2] These effects are primarily mediated through the modulation of the STAT3 and FAK signaling pathways. This document summarizes the key findings and provides detailed methodologies for replicating and expanding upon this research.
Data Presentation
In Vitro Efficacy of this compound on A549 NSCLC Cells
| Parameter | This compound | Etoposide (Positive Control) | Reference |
| IC50 (µM) | 10.7 | 16.5 |
Apoptosis Induction in A549 Cells by this compound (24-hour treatment)
| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) | Reference |
| 0 (Control) | 9.53 | |
| 6 | 49.26 | |
| 12 | 76.99 | |
| 24 | 92.16 |
Cell Cycle Arrest in A549 Cells by this compound
| This compound Concentration (µM) | Percentage of Cells in S Phase (%) | Reference |
| 0 (Control) | 14.57 | |
| 6 | 17.71 | |
| 12 | 24.22 | |
| 24 | 30.89 |
Inhibition of A549 Cell Migration by this compound (48-hour treatment)
| This compound Concentration (µM) | Migration Rate (%) | Reference |
| 0 (Control) | 72.43 | |
| 6 | 43.88 | |
| 12 | 24.27 | |
| 24 | 14.29 |
In Vivo Anti-Tumor and Anti-Angiogenic Effects in Zebrafish Models
| Parameter | This compound (10 µM) | Effect | Reference |
| Tumor Growth | Inhibition of A549 cell proliferation and metastasis | Zebrafish Xenograft Model | |
| Angiogenesis | Inhibition rate of 73.87% (relative intensity) and 72.01% (red fluorescence focus) | Transgenic Zebrafish Model |
Signaling Pathway Analysis
This compound exerts its anti-cancer effects by targeting key signaling pathways involved in cell survival, proliferation, and migration.
Caption: this compound inhibits STAT3 and FAK phosphorylation, leading to downstream effects on cell survival, proliferation, and migration in NSCLC.
Experimental Protocols
Cell Culture
-
Cell Line: Human non-small-cell lung cancer A549 cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or F-12K Medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells at 70-90% confluency using 0.25% trypsin-EDTA.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for assessing cell viability using the MTT assay.
-
Procedure:
-
Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value using appropriate software.
-
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed A549 cells in 6-well plates and treat with this compound (e.g., 0, 6, 12, 24 µM) for 24 hours.
-
Harvest the cells, including the supernatant, and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Treat A549 cells with this compound (e.g., 0, 6, 12, 24 µM) for 24 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
Wound Healing Assay
This assay assesses the migratory capacity of cells.
-
Procedure:
-
Grow A549 cells to a confluent monolayer in 6-well plates.
-
Create a "wound" by scratching the monolayer with a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells.
-
Incubate the cells with serum-free medium containing different concentrations of this compound (e.g., 0, 6, 12, 24 µM).
-
Capture images of the wound at 0 and 48 hours.
-
Measure the wound closure area to quantify cell migration.
-
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Procedure:
-
Treat A549 cells with this compound as required.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key primary antibodies include those against:
-
p-STAT3 (Tyr705)
-
STAT3
-
p-FAK
-
FAK
-
Bcl-2
-
Bax
-
Mcl-1
-
Cyclin D1
-
GAPDH (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
In Vivo Zebrafish Xenograft Model
This model is used to assess the anti-tumor effects of this compound in a living organism.
Caption: General workflow for the zebrafish xenograft model to study anti-tumor effects.
-
Procedure:
-
Label A549 cells with a fluorescent dye (e.g., DiI or GFP).
-
Microinject approximately 200-500 cells into the perivitelline space of 48-hour post-fertilization (hpf) zebrafish embryos.
-
Incubate the xenografted embryos in E3 medium at 35°C.
-
At 24 hours post-injection, transfer the embryos to a new plate containing E3 medium with or without this compound.
-
Observe and image tumor proliferation and metastasis at regular intervals (e.g., 24, 48, and 72 hours post-treatment) using a fluorescence microscope.
-
In Vivo Anti-Angiogenesis Assay (Transgenic Zebrafish Model)
This assay evaluates the effect of this compound on blood vessel formation.
-
Procedure:
-
Use a transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP)).
-
Expose the embryos to this compound (e.g., 10 µM) from 24 to 72 hpf.
-
Anesthetize the embryos and image the intersegmental vessels (ISVs).
-
Quantify the number and length of the ISVs to assess the anti-angiogenic effect.
-
Conclusion
This compound presents a promising profile as a potential therapeutic agent for non-small-cell lung cancer. The data and protocols provided herein offer a solid foundation for researchers to further investigate its mechanisms of action and to evaluate its efficacy in various preclinical models. The multi-faceted anti-tumor activity of this compound warrants continued exploration in the field of oncology drug discovery.
References
Using Effusanin B as a STAT3 inhibitor in experiments
Application Notes: Effusanin B as a STAT3 Inhibitor
Introduction
This compound is a diterpenoid compound isolated from Isodon serra. Recent studies have highlighted its potential as an anti-tumor agent, particularly in non-small-cell lung cancer (NSCLC)[1][2]. Its mechanism of action involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a key regulator of cell proliferation, survival, and angiogenesis in many cancers[1][2]. These notes provide an overview of this compound's activity and protocols for its use in experimental settings.
Mechanism of Action
This compound exerts its anti-tumor effects by targeting the STAT3 pathway. Mechanistic studies have shown that this compound inhibits the phosphorylation of STAT3[2]. The phosphorylation of STAT3 is a critical step for its activation, dimerization, and translocation to the nucleus, where it regulates the transcription of target genes. By inhibiting STAT3 phosphorylation, this compound effectively downregulates the expression of several downstream proteins involved in cell survival and proliferation, such as Bcl-2, Mcl-1, and Cyclin D1, while upregulating pro-apoptotic proteins like Bax. This disruption of the STAT3 signaling cascade ultimately leads to the induction of apoptosis, cell cycle arrest, and a reduction in cell migration.
Visualization of STAT3 Signaling Pathway and Inhibition by this compound
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following table summarizes the dose-dependent effect of this compound on the induction of apoptosis in A549 lung cancer cells.
| This compound Concentration | Percentage of Apoptotic Cells (%) |
| Control (0 µM) | 9.53 |
| 6 µM | 49.26 |
| 12 µM | 76.99 |
| 24 µM | 92.16 |
| Data derived from Annexin V-FITC/PI double staining of A549 cells. |
Experimental Protocols
Visualization of Experimental Workflow
Caption: General experimental workflow for assessing this compound activity.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after treatment with this compound.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells (e.g., A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis using flow cytometry.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as described previously.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for STAT3 Phosphorylation
This protocol is for detecting changes in protein expression and phosphorylation.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
Procedure:
-
Treat cells with this compound and lyse them in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
Mitochondrial Membrane Potential (MMP) Assay
This protocol uses the JC-1 dye to assess changes in mitochondrial membrane potential.
Materials:
-
JC-1 dye
-
Treated and control cells
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture and treat cells with this compound.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in complete medium and add JC-1 dye to a final concentration of 1-5 µg/mL.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells with PBS to remove excess dye.
-
Analyze the cells using a flow cytometer or visualize them under a fluorescence microscope.
-
Healthy cells: JC-1 forms aggregates in the mitochondria, emitting red fluorescence.
-
Apoptotic cells: With decreased MMP, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence.
-
Visualization of this compound's Cellular Effects
References
Effusanin B stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Effusanin B is a diterpenoid compound that has demonstrated significant biological activity, including antibacterial and anticancer properties. Its mechanism of action involves the induction of DNA damage and modulation of key cellular signaling pathways. This document provides detailed protocols for the preparation of this compound stock solutions and summarizes its known biological effects and storage requirements to ensure its stability and efficacy in research applications.
Properties of this compound
This compound is a diterpenoid with the following physicochemical properties:
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₀O₆ | [1] |
| Molecular Weight | 390.476 g/mol | [1] |
| CAS Number | 76470-16-1 | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |
Stock Solution Preparation
The following protocol outlines the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This concentration is a common starting point for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Protocol:
-
Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out 1 mg of this compound powder into the tared tube. Record the exact weight.
-
-
Calculating DMSO Volume:
-
Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:
-
Volume (µL) = (Weight of this compound (mg) / 390.476 ( g/mol )) * 100,000
-
-
For 1 mg of this compound, the required volume of DMSO is approximately 256.1 µL.
-
-
Dissolving this compound:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
-
Aliquoting and Storage:
-
For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots as recommended in the storage section below.
-
Storage and Stability
Proper storage of this compound is crucial for maintaining its biological activity.
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | 3 years | Store in a tightly sealed container in a dry environment. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (DMSO) | -80°C | 6 months | Recommended for long-term storage of solutions. |
| -20°C | 1 month | For short-term storage. Avoid repeated freeze-thaw cycles. If stored for more than one month, re-examine efficacy. |
Biological Activity and Signaling Pathways
This compound exhibits significant anti-tumor activity by modulating several key signaling pathways. Its primary mechanisms of action include the inhibition of cell proliferation and migration, and the induction of apoptosis.
Inhibition of STAT3 and FAK Signaling:
This compound has been shown to inhibit the proliferation and migration of cancer cells by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) pathways.[2] Inhibition of these pathways can lead to decreased cell growth and metastasis.
Caption: this compound inhibits STAT3 and FAK pathways.
Induction of Apoptosis via the Intrinsic Pathway:
This compound induces apoptosis, or programmed cell death, primarily through the intrinsic mitochondrial pathway. This process is characterized by an increase in reactive oxygen species (ROS), alteration of the mitochondrial membrane potential, and the subsequent activation of the caspase cascade.
Caption: this compound induces apoptosis via the intrinsic pathway.
DNA Damaging Activity:
This compound has been reported to exhibit DNA-damaging activity, particularly in DNA repair-deficient yeast strains. While the precise mechanism in mammalian cells is still under investigation, this activity contributes to its cytotoxic effects against cancer cells.
Experimental Workflow
The following diagram illustrates a general experimental workflow for utilizing the this compound stock solution in a cell-based assay.
Caption: General workflow for using this compound.
Safety Precautions
-
Handle this compound powder in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
Disclaimer: This document is intended for research use only. The information provided is based on currently available data and should be used as a guide. Researchers should optimize protocols for their specific experimental needs.
References
Application Notes and Protocols: Investigating the Modulatory Effects of Effusanin B on Gene Expression via Transfection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effusanin B, a diterpenoid compound isolated from Isodon serra, has demonstrated significant anti-cancer properties.[1] Studies have shown its potential in treating non-small-cell lung cancer (NSCLC) by inhibiting cancer cell proliferation and migration through the STAT3 and FAK signaling pathways.[1] Furthermore, this compound can induce apoptosis, promote cell cycle arrest, and increase the production of reactive oxygen species (ROS).[1] A structurally related compound, Effusanin C, has been identified as a potent inhibitor of the NF-κB and MAPK signaling pathways, which are crucial regulators of inflammation.[2]
The nuclear factor-κB (NF-κB) signaling pathway is a pivotal regulator of gene expression, controlling a wide array of cellular processes including inflammation, immunity, cell proliferation, and survival.[3] Dysregulation of the NF-κB pathway is implicated in various diseases, making it a key target for therapeutic intervention. Transfection of reporter plasmids, where a reporter gene (e.g., luciferase or GFP) is placed under the control of an NF-κB response element, is a widely used technique to study the activity of this pathway.
These application notes provide a detailed protocol for utilizing transfection studies in combination with this compound treatment to investigate its potential modulatory effects on the NF-κB signaling pathway. The following protocols are designed for researchers interested in exploring the mechanism of action of this compound and similar natural compounds on gene expression.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on NF-κB Reporter Activity
| This compound Concentration (µM) | Luciferase Activity (Relative Light Units) | Cell Viability (%) |
| 0 (Vehicle Control) | 1000 ± 50 | 100 ± 2 |
| 1 | 850 ± 45 | 98 ± 3 |
| 5 | 600 ± 30 | 95 ± 4 |
| 10 | 350 ± 25 | 92 ± 5 |
| 25 | 150 ± 20 | 85 ± 6 |
| 50 | 50 ± 10 | 70 ± 8 |
Table 2: Effect of this compound on Pro-inflammatory Gene Expression (Hypothetical qPCR Data)
| Gene | Treatment | Fold Change (vs. Vehicle Control) |
| IL-6 | Vehicle Control | 1.0 |
| IL-6 | This compound (10 µM) | 0.4 ± 0.05 |
| TNF-α | Vehicle Control | 1.0 |
| TNF-α | This compound (10 µM) | 0.3 ± 0.04 |
| COX-2 | Vehicle Control | 1.0 |
| COX-2 | This compound (10 µM) | 0.5 ± 0.06 |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Line: Human embryonic kidney (HEK293T) cells or human lung adenocarcinoma (A549) cells are suitable for these studies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Protocol 2: this compound Stock Solution Preparation
-
Solvent: Dissolve this compound in sterile dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol 3: Transient Transfection with NF-κB Reporter Plasmid
-
Cell Seeding: One day prior to transfection, seed HEK293T or A549 cells in a 24-well plate at a density of 5 x 10⁴ cells per well in 500 µL of complete culture medium.
-
Transfection Complex Preparation (per well):
-
Plasmid DNA: In a sterile microcentrifuge tube, dilute 500 ng of an NF-κB luciferase reporter plasmid and 50 ng of a control plasmid (e.g., pRL-TK expressing Renilla luciferase for normalization) in 50 µL of serum-free medium (e.g., Opti-MEM).
-
Transfection Reagent: In a separate tube, dilute 1.5 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ 3000) in 50 µL of serum-free medium.
-
-
Complex Formation: Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for the formation of DNA-lipid complexes.
-
Transfection: Add 100 µL of the transfection complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.
Protocol 4: this compound Treatment and Luciferase Assay
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh complete culture medium containing various concentrations of this compound or vehicle control (DMSO).
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Stimulation (Optional): To induce NF-κB activation, treat the cells with an appropriate stimulus, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL), 30 minutes after adding this compound.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Cell Lysis: Wash the cells once with phosphate-buffered saline (PBS). Lyse the cells by adding 100 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay:
-
Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.
-
Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activities according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a fold change relative to the vehicle-treated control.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for studying this compound effects on NF-κB activity.
References
- 1. This compound Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effusanin C inhibits inflammatory responses via blocking NF-κB and MAPK signaling in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Effusanin B Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of Effusanin B derivatives to identify and characterize novel therapeutic agents. This compound, a diterpenoid isolated from Isodon serra, has demonstrated significant anti-cancer properties, particularly against non-small-cell lung cancer (NSCLC).[1][2] Its mechanism of action involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways, including STAT3 and FAK.[1][2] The following protocols are designed for adaptation in a high-throughput format to efficiently screen libraries of this compound derivatives for desired biological activities.
Core Application Areas:
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Oncology: Primary screening for cytotoxic and anti-proliferative effects against various cancer cell lines. Secondary screening to elucidate mechanisms of action, such as apoptosis induction and cell cycle arrest.
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Kinase Inhibition: Targeted screening for inhibitors of specific kinases involved in cancer progression, such as STAT3 and FAK.
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Inflammation: Exploratory screening for anti-inflammatory properties.
Section 1: High-Throughput Cytotoxicity Screening
This primary assay is designed to rapidly identify derivatives with potent anti-proliferative activity against cancer cell lines.
Experimental Protocol: Cell Viability Assay using Resazurin
This protocol is optimized for 384-well plates to maximize throughput.
-
Cell Culture and Seeding:
-
Culture human non-small-cell lung cancer cells (e.g., A549) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Harvest cells using trypsin and resuspend in fresh media to a concentration of 2 x 10⁵ cells/mL.
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Using a multichannel pipette or automated liquid handler, dispense 25 µL of the cell suspension into each well of a clear-bottom 384-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound derivatives in 100% DMSO.
-
Create a dilution series of the compounds in cell culture media. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the culture media from the cell plate and add 25 µL of the compound dilutions to the respective wells. Include wells with vehicle control (media with 0.5% DMSO) and a positive control (e.g., Etoposide).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
Resazurin Staining and Signal Detection:
-
Prepare a 0.15 mg/mL solution of resazurin in phosphate-buffered saline (PBS).
-
Add 5 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Data Presentation: Cytotoxicity of this compound Derivatives
| Derivative ID | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| This compound | A549 | 72 | 10.7[2] |
| Etoposide (Control) | A549 | 72 | 16.5 |
| Derivative 1 | A549 | 72 | Data |
| Derivative 2 | A549 | 72 | Data |
| Derivative 3 | A549 | 72 | Data |
Section 2: Mechanism of Action - Apoptosis Induction
This secondary assay helps to determine if the observed cytotoxicity is due to the induction of programmed cell death.
Experimental Protocol: High-Throughput Apoptosis Assay using Annexin V-FITC
-
Cell Treatment:
-
Seed and treat A549 cells with this compound derivatives at their respective IC₅₀ concentrations in a 96-well plate as described in the cytotoxicity protocol.
-
Incubate for 24 hours.
-
-
Staining:
-
Centrifuge the plate at 300 x g for 5 minutes and carefully aspirate the supernatant.
-
Wash the cells once with 100 µL of cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to each well.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a high-throughput flow cytometer equipped with a 96-well plate reader.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).
-
Data Presentation: Apoptosis Induction by this compound Derivatives
| Derivative ID | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| Vehicle Control | - | Data | Data |
| This compound | 10.7 | Data | Data |
| Derivative 1 | IC₅₀ | Data | Data |
| Derivative 2 | IC₅₀ | Data | Data |
Section 3: Target-Based Screening - Kinase Inhibition
Given that this compound inhibits the phosphorylation of STAT3 and FAK, a direct biochemical assay can be employed to screen for derivatives with enhanced kinase inhibitory activity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for STAT3)
This protocol utilizes a generic kinase assay kit, adaptable for high-throughput screening.
-
Reagent Preparation:
-
Prepare a reaction buffer containing ATP and a specific substrate peptide for the target kinase (e.g., a biotinylated peptide for STAT3).
-
Dilute the active kinase enzyme (e.g., recombinant human STAT3) in kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the this compound derivative dilutions.
-
Add 10 µL of the kinase-substrate mixture to each well to initiate the reaction.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction by adding 10 µL of a stop solution (e.g., EDTA).
-
-
Signal Detection (Example using TR-FRET):
-
Add a detection mixture containing a europium-labeled anti-phospho-substrate antibody and an APC-labeled anti-biotin antibody.
-
Incubate for 60 minutes at room temperature.
-
Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each derivative concentration.
-
Determine the IC₅₀ values for kinase inhibition.
-
Data Presentation: Kinase Inhibition by this compound Derivatives
| Derivative ID | Target Kinase | IC₅₀ (µM) |
| This compound | STAT3 | Data |
| This compound | FAK | Data |
| Derivative 1 | STAT3 | Data |
| Derivative 1 | FAK | Data |
Section 4: Visualizing Workflows and Pathways
Diagrams
Caption: High-throughput screening workflow for this compound derivatives.
Caption: this compound's inhibitory effects on STAT3 and FAK pathways.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Effusanin B Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Effusanin B for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a mouse xenograft model?
A1: Currently, there is no published in vivo dosage data specifically for this compound in mammalian models. However, a study on the structurally related compound, Effusanin E, demonstrated significant tumor growth suppression in a nasopharyngeal carcinoma xenograft mouse model without obvious toxicity.[1] For novel ent-kaurane diterpenoids like this compound, a conservative starting dose for a dose-range-finding study would be in the low mg/kg range, administered intraperitoneally. It is crucial to perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD).
Q2: How should I prepare this compound for in vivo administration?
A2: Diterpenoids are often poorly soluble in aqueous solutions. A common approach for formulating these compounds for in vivo studies is to first dissolve this compound in a small amount of an organic solvent such as DMSO, and then dilute it with a vehicle suitable for injection, such as a mixture of PEG300, Tween 80, and saline. It is essential to perform a vehicle tolerability study in a small group of animals to ensure the formulation itself does not cause adverse effects.
Q3: What are the known signaling pathways affected by this compound?
A3: In vitro and in vivo studies in zebrafish models have shown that this compound inhibits the proliferation and migration of non-small-cell lung cancer (NSCLC) cells by affecting the Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) pathways.[1]
Q4: What are the expected anti-cancer effects of this compound in vivo?
A4: Based on preclinical data, this compound is expected to inhibit tumor growth and angiogenesis.[1] Its mechanism of action involves inducing apoptosis and causing cell cycle arrest in cancer cells.[1]
Troubleshooting Guide
Issue: Poor Solubility of this compound in the Chosen Vehicle
-
Question: I am having trouble dissolving this compound in my vehicle for injection. What can I do?
-
Answer:
-
Optimize the Co-solvent Concentration: Increase the initial concentration of the organic solvent (e.g., DMSO) used to dissolve this compound before dilution with the aqueous vehicle. However, be mindful of the final concentration of the organic solvent, as high concentrations can be toxic to animals.
-
Try Alternative Solvents/Vehicles: Consider using other biocompatible solvents such as ethanol or formulating this compound in a lipid-based vehicle like a nanoemulsion or liposome.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
Warming: Slightly warming the vehicle may improve solubility, but ensure the compound is stable at the elevated temperature.
-
Issue: Unexpected Toxicity or Adverse Events in Study Animals
-
Question: My mice are showing signs of toxicity (e.g., weight loss, lethargy) at a dose I expected to be well-tolerated. What should I do?
-
Answer:
-
Re-evaluate the Maximum Tolerated Dose (MTD): The initial MTD study may need to be repeated with a more gradual dose escalation.
-
Assess Vehicle Toxicity: Ensure the observed toxicity is not due to the vehicle itself by treating a control group with the vehicle alone.
-
Change the Route of Administration: If using intraperitoneal injection, consider if oral gavage or another route might be better tolerated, although this may affect bioavailability.
-
Monitor Animal Health Closely: Implement a more frequent and detailed monitoring schedule for clinical signs of toxicity.
-
Issue: Lack of Efficacy at Doses Below the MTD
-
Question: I am not observing any significant anti-tumor effect with this compound at doses that are well-tolerated. What could be the reason?
-
Answer:
-
Pharmacokinetic Issues: this compound may have poor bioavailability or be rapidly metabolized. Consider conducting a preliminary pharmacokinetic study to determine the compound's half-life and exposure in plasma and tumor tissue.
-
Dosing Schedule: The frequency of administration may be insufficient to maintain a therapeutic concentration. Consider a more frequent dosing schedule.
-
Tumor Model Resistance: The chosen cancer cell line for the xenograft model may be inherently resistant to the mechanism of action of this compound.
-
Formulation Instability: Ensure that the this compound formulation is stable and that the compound is not precipitating out of solution before or after administration.
-
Data Presentation
Table 1: Summary of Preclinical Data for this compound and Related Compounds
| Parameter | This compound | Effusanin E (Related Compound) | General Diterpenoids (for reference) |
| In Vitro Activity | |||
| Cell Line | A549 (NSCLC) | CNE-2, HONE1 (Nasopharyngeal Carcinoma) | Varies |
| IC50 | ~10.7 µM | Not specified | Varies |
| In Vivo Model | Zebrafish Xenograft | Mouse Xenograft | Mouse Xenograft is common |
| Reported Efficacy | Inhibition of tumor growth and angiogenesis | Significant tumor growth suppression | Varies |
| Toxicity | Not reported in mammals | No obvious toxicity reported | Varies, class-specific toxicities possible |
| Estimated Starting Dose for Mouse Studies | 1-5 mg/kg (IP) - Requires experimental validation | A dose was established but not publicly available | 1-50 mg/kg (IP or PO) |
Note: The estimated starting dose for this compound is a recommendation for initiating a dose-range-finding study and is not an established therapeutic dose. Researchers must determine the optimal dose experimentally.
Experimental Protocols
Protocol 1: Dose-Range-Finding and Maximum Tolerated Dose (MTD) Study
Objective: To determine the MTD of this compound in a mouse model.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, PEG300, Tween 80, Saline)
-
Healthy, age-matched mice (e.g., BALB/c or NOD/SCID)
-
Standard animal housing and monitoring equipment
Methodology:
-
Animal Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to several dose groups and a vehicle control group (n=3-5 per group).
-
Dose Selection: Begin with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 5 mg/kg, 10 mg/kg, 25 mg/kg, 50 mg/kg).
-
Formulation Preparation: Prepare a stock solution of this compound in an appropriate solvent and dilute to the final injection concentrations with the chosen vehicle.
-
Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) daily for 5-14 consecutive days.
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, signs of pain or distress) twice daily.
-
Define endpoints for humane euthanasia (e.g., >20% body weight loss, severe signs of toxicity).
-
-
Data Analysis: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., less than 15-20% body weight loss).
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.
Materials:
-
This compound
-
Vehicle
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line of interest (e.g., A549)
-
Matrigel (optional)
-
Calipers for tumor measurement
Methodology:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in saline or with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Group Allocation: Randomize mice with established tumors into treatment groups (vehicle control, this compound at one or more doses below the MTD, and a positive control if available) (n=8-10 per group).
-
Treatment: Administer this compound and controls according to the determined schedule and route from the MTD study.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Body Weight and Health Monitoring: Monitor animal body weight and general health throughout the study.
-
Endpoint: Euthanize animals when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Compare tumor growth rates and final tumor volumes between the treatment and control groups.
Mandatory Visualizations
Caption: Experimental Workflow for In Vivo Dosage Optimization.
Caption: this compound Signaling Pathway.
References
Preventing Effusanin B precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Effusanin B in stock solutions. The following information is based on the known properties of this compound and general principles for handling similar diterpenoid compounds.
Properties of this compound
This compound is a diterpenoid compound isolated from Rabdosia effusa.[1] It has demonstrated antifungal and cytotoxic activities.[1] Key chemical properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C22H30O6 | [2] |
| Molecular Weight | 390.5 g/mol | [2] |
| Known Solvent | DMSO | [2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: What is a typical starting concentration for an this compound stock solution?
A2: Without specific solubility data, it is advisable to start with a conservative concentration, for example, 10 mM in DMSO. If you require a higher concentration, it is recommended to perform a small-scale solubility test first.
Q3: How should I store my this compound stock solution?
A3: As a general best practice for diterpenoid compounds, it is recommended to store stock solutions at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use vials is also advised to avoid repeated freeze-thaw cycles, which can contribute to compound precipitation and degradation.
Q4: Can I use water-based buffers to dilute my this compound stock solution?
A4: this compound is likely to have low aqueous solubility, a common characteristic of diterpenoids. When diluting a DMSO stock solution into an aqueous buffer for your experiment, it is crucial to do so dropwise while vortexing to facilitate mixing and prevent immediate precipitation. The final concentration of DMSO in your working solution should also be considered, as high concentrations may be toxic to cells.
Troubleshooting Guide: this compound Precipitation
This guide addresses common issues related to the precipitation of this compound in stock solutions.
Problem: I observed precipitation in my this compound stock solution. What should I do?
-
Immediate Steps:
-
Warm the solution: Gently warm the solution in a water bath (e.g., 37°C) and vortex or sonicate it to see if the precipitate redissolves.
-
Visually inspect: Check if the precipitate has fully dissolved before use. If not, proceed to the troubleshooting steps below.
-
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Potential Causes and Solutions
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Issue: The concentration of this compound is too high for the chosen solvent.
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Solution: Prepare a new stock solution at a lower concentration. Perform a serial dilution to find the highest stable concentration for your experimental needs.
-
-
Issue: The stock solution was not stored properly.
-
Solution: Ensure the stock solution is stored at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation. Avoid exposure to light, which can cause degradation of light-sensitive compounds.
-
-
Issue: The quality of the solvent is poor or has absorbed water.
-
Solution: Use high-purity, anhydrous DMSO. Water contamination in DMSO can significantly decrease the solubility of hydrophobic compounds.
-
-
Issue: The compound precipitated during a freeze-thaw cycle.
-
Solution: Aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles. If you must thaw the entire stock, ensure it is brought to room temperature and vortexed thoroughly to ensure complete dissolution before use.
-
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass:
-
For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 390.5 g/mol * (1000 mg / 1 g) = 3.905 mg
-
-
-
Weigh the compound:
-
Accurately weigh out approximately 3.9 mg of this compound powder.
-
-
Dissolve in DMSO:
-
Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder to achieve a final concentration of 10 mM.
-
Vortex the solution vigorously. If necessary, gently warm the vial in a 37°C water bath or sonicate until the compound is completely dissolved.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Disclaimer: The information provided in this technical support center is based on the limited publicly available data for this compound and general chemical principles for diterpenoids. It is recommended to perform small-scale tests to determine the optimal conditions for your specific experimental setup.
References
Troubleshooting inconsistent results with Effusanin B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Effusanin B. The information is designed to address common issues and inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cell viability assay results (e.g., MTT, XTT) are inconsistent when using this compound. What are the possible causes and solutions?
A1: Inconsistent results in colorimetric cell viability assays are a common issue. Here are several potential causes and troubleshooting steps:
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Compound Precipitation: this compound, like many organic compounds, has limited aqueous solubility. If it precipitates in your culture medium, it can lead to uneven exposure of cells to the compound and interfere with the optical density readings of the assay.
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Solution: Ensure that your stock solution of this compound in DMSO is fully dissolved before diluting it in your cell culture medium. Visually inspect the medium for any signs of precipitation after adding the compound. It is also advisable to perform a solubility test of this compound in your specific cell culture medium at the highest concentration you plan to use.
-
-
Incomplete Formazan Solubilization: In MTT assays, the purple formazan crystals must be fully dissolved to get an accurate reading.
-
Solution: After the MTT incubation period, ensure that the formazan crystals are completely solubilized by vigorous pipetting or using a plate shaker. If you are still having issues, consider extending the solubilization time or trying a different solubilizing agent.
-
-
"Edge Effects" in Microplates: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth, leading to skewed results.
-
Solution: To minimize this, avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Uneven Cell Seeding: A common source of variability is an uneven distribution of cells across the wells of your plate.
-
Solution: Ensure you have a single-cell suspension before plating. Gently swirl the cell suspension between seeding every few rows to prevent the cells from settling at the bottom of the reservoir.
-
Q2: I am observing a high background or unexpected increase in signal at high concentrations of this compound in my MTT assay. Is this a real biological effect?
A2: This is likely an artifact. High concentrations of certain compounds can directly reduce the MTT reagent to formazan, independent of cellular metabolic activity. This leads to a false-positive signal that can be misinterpreted as increased cell viability.
-
Solution: To check for this, include a "no-cell" control where you add this compound to the culture medium without cells, followed by the MTT reagent and solubilizer. If you observe a color change, this indicates a direct chemical reaction. You should subtract this background absorbance from your experimental readings.
Q3: My apoptosis assay results using Annexin V/Propidium Iodide (PI) staining and flow cytometry are variable. How can I improve the consistency?
A3: Variability in flow cytometry-based apoptosis assays can arise from several factors related to sample handling and the assay itself.
-
Unstable Annexin V Binding: The binding of Annexin V to phosphatidylserine is calcium-dependent and reversible.
-
Solution: Ensure you are using a calcium-containing binding buffer throughout the staining and analysis process. Analyze the samples on the flow cytometer as soon as possible after staining, ideally within one hour.
-
-
Loss of Apoptotic Cells: During sample preparation, especially with adherent cells, apoptotic cells may detach and be lost during washing steps.
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Solution: When working with adherent cells, always collect the supernatant (culture medium) after treatment, as it will contain detached apoptotic cells. Combine this with the trypsinized adherent cells before proceeding with the staining protocol.
-
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Distinguishing Apoptosis from Necrosis: It's crucial to properly compensate your flow cytometer to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
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Solution: Use single-stain controls (one with only Annexin V and one with only PI) to set up the proper compensation and gating on your flow cytometer.
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Q4: I am having trouble detecting a consistent decrease in phosphorylated STAT3 (p-STAT3) or FAK (p-FAK) by Western blot after this compound treatment. What could be wrong?
A4: Detecting changes in protein phosphorylation can be challenging due to the transient nature of this post-translational modification and the low abundance of some phosphorylated proteins.
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Phosphatase Activity: Endogenous phosphatases in your cell lysate can dephosphorylate your target proteins, leading to a weak or absent signal.
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Solution: It is critical to use phosphatase inhibitors in your lysis buffer. Prepare your lysates on ice and work quickly to minimize protein degradation and dephosphorylation.
-
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Inappropriate Blocking Buffer: For phosphorylated proteins, the choice of blocking buffer is important. Milk contains casein, a phosphoprotein, which can lead to high background when using anti-phospho antibodies.
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Solution: Use a 5% Bovine Serum Albumin (BSA) solution in Tris-Buffered Saline with Tween 20 (TBST) as your blocking buffer instead of milk.
-
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Low Abundance of Phosphorylated Protein: The fraction of a protein that is phosphorylated at any given time can be very small.
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Solution: You may need to load a higher amount of total protein on your gel than you would for detecting the total protein. Consider using a more sensitive chemiluminescent substrate to enhance your signal. Always include a positive control where you know the protein of interest is phosphorylated.
-
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Antibody Specificity: Ensure your primary antibody is specific for the phosphorylated form of the protein.
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Solution: Always run a parallel blot with an antibody that detects the total protein (regardless of phosphorylation state) to confirm that the protein is present in your samples and that any changes you see are specific to the phosphorylated form.
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Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from published studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | IC50 (µM) | Exposure Time |
| A549 (NSCLC) | MTT | 10.7 | 48 hours[1] |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Cell Line | Concentration (µM) | Fold Increase in ROS (vs. Control) | Exposure Time |
| A549 | 12 | 1.4 | 48 hours[1] |
| A549 | 24 | 1.6 | 48 hours[1] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after treatment with this compound.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound). Incubate for the desired treatment period (e.g., 48 hours).
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MTT Incubation: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Shake the plate for 10 minutes on a plate shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
2. Detection of Intracellular ROS (DCFH-DA Assay)
This protocol describes the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
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Cell Seeding and Treatment: Seed A549 cells in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for 48 hours.
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DCFH-DA Staining:
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Prepare a 10 mM stock solution of DCFH-DA in DMSO.
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Immediately before use, dilute the stock solution in pre-warmed serum-free medium to a final working concentration of 10 µM.
-
Remove the medium from the cells and wash once with serum-free medium.
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Add 500 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
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Analysis:
-
Fluorescence Microscopy: Add 500 µL of PBS to each well and capture images using a fluorescence microscope with a GFP filter.
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Flow Cytometry: Trypsinize the cells, resuspend them in PBS, and analyze them on a flow cytometer using an excitation wavelength of 488 nm and an emission wavelength of ~525 nm.
-
Visualizations
Caption: Experimental workflow for studying this compound.
Caption: Troubleshooting logic for inconsistent results.
Caption: this compound signaling pathways.
References
Effusanin B Cytotoxicity: A Technical Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the cytotoxicity of Effusanin B, with a focus on its effects on cancer cells. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported anti-cancer activity?
This compound is a diterpenoid compound that has been isolated from Isodon serra.[1] Research has shown that it exhibits significant anti-proliferative and cytotoxic effects against non-small-cell lung cancer (NSCLC) cells, specifically the A549 cell line.[2] It has been shown to be more cytotoxic than etoposide, a conventional chemotherapy drug, in this cell line.
Q2: What is the mechanism of action of this compound in cancer cells?
This compound induces apoptosis (programmed cell death) in A549 cancer cells in a concentration-dependent manner. The underlying mechanism involves the intrinsic mitochondrial apoptosis pathway, characterized by an increase in reactive oxygen species (ROS) production and a decrease in the mitochondrial membrane potential. Furthermore, this compound has been shown to inhibit the STAT3 and FAK signaling pathways.
Q3: Is there evidence for the selective cytotoxicity of this compound against cancer cells versus normal cells?
Troubleshooting Experimental Issues
Q1: I am not observing the expected cytotoxicity of this compound in my A549 cell culture. What could be the issue?
Several factors could contribute to a lack of cytotoxic effect:
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Compound Purity and Stability: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation.
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Cell Line Health and Passage Number: Use A549 cells at a low passage number and ensure they are healthy and actively proliferating before treatment.
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MTT Assay Conditions: The density of cells plated, the concentration of MTT reagent, and the incubation times are critical. Refer to the detailed MTT assay protocol below for optimized parameters.
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Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is not toxic to the cells. A solvent control is essential.
Q2: My Annexin V/PI staining results for apoptosis are inconsistent. How can I improve the reliability of this assay?
Inconsistent apoptosis results can arise from:
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Cell Handling: Handle cells gently during harvesting and staining to avoid mechanical damage that can lead to false-positive necrotic cells (PI positive).
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Staining Time and Temperature: Adhere strictly to the recommended incubation times and temperatures for both Annexin V and PI staining.
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Flow Cytometer Compensation: Properly set up compensation controls to correct for spectral overlap between the FITC (Annexin V) and PI channels.
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Analysis Gates: Set clear and consistent gates for viable, early apoptotic, late apoptotic, and necrotic populations based on your controls.
Q3: I am having trouble detecting changes in p-STAT3 and p-FAK levels by Western blot after this compound treatment. What should I check?
Difficulties in detecting phosphorylation changes can be due to:
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Treatment Time: The phosphorylation status of signaling proteins can be transient. Perform a time-course experiment to determine the optimal time point for observing changes after this compound treatment.
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Protein Extraction: Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins.
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Antibody Quality: Ensure the primary antibodies for p-STAT3 and p-FAK are validated for Western blotting and are used at the recommended dilution.
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Loading Controls: Use a reliable loading control (e.g., β-actin or GAPDH) to ensure equal protein loading between lanes.
Quantitative Data Summary
The following tables summarize the available quantitative data on the cytotoxic and apoptotic effects of this compound on the A549 non-small-cell lung cancer cell line.
Table 1: IC50 Value of this compound in A549 Cells
| Compound | Cell Line | IC50 (µM) | Assay |
| This compound | A549 | 10.7 | MTT |
| Etoposide (Control) | A549 | 16.5 | MTT |
Data sourced from.
Table 2: Apoptosis Induction by this compound in A549 Cells (48h Treatment)
| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | 9.53 |
| 6 | 49.26 |
| 12 | 76.99 |
| 24 | 92.16 |
Data sourced from.
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.
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Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 200 µL of medium and incubate for 24 hours.
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Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at 490 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard flow cytometry procedures for apoptosis detection.
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Cell Treatment: Seed A549 cells in 6-well plates (3 x 10⁵ cells/well) and treat with this compound for the desired time.
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Cell Harvesting: Harvest the cells, wash twice with cold PBS.
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Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
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Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Western Blotting for Signaling Proteins
This is a general protocol for detecting changes in protein expression and phosphorylation.
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Protein Extraction: After treatment with this compound, lyse the A549 cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Immunoblotting: Block the membrane and incubate with primary antibodies against p-STAT3, STAT3, p-FAK, FAK, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits STAT3 and FAK phosphorylation and induces mitochondrial dysfunction, leading to apoptosis and reduced cell proliferation and migration.
Caption: Workflow for assessing this compound's anti-cancer effects, from in vitro cell-based assays to in vivo models.
References
Technical Support Center: Managing Effusanin B Degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the potential degradation of Effusanin B during experimental procedures. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general stability characteristics?
This compound is a diterpenoid compound isolated from Isodon serra.[1] Like many complex natural products, particularly diterpenoid lactones, its stability can be influenced by environmental factors such as pH, temperature, and light.[2][3] While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar structures are known to be susceptible to hydrolysis and oxidation.[4][5]
Q2: How should I store stock solutions of this compound?
For optimal stability, it is recommended to store stock solutions of this compound in a tightly sealed vial, protected from light, at -20°C or lower. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but long-term storage should be at freezer temperatures. It is advisable to prepare smaller aliquots of stock solutions to avoid repeated freeze-thaw cycles.
Q3: What solvents are recommended for dissolving this compound?
The choice of solvent can impact the stability of this compound. While specific solubility data is limited, diterpenoids are often soluble in organic solvents such as DMSO, ethanol, or methanol. For aqueous-based experiments, it is best to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous buffer immediately before use to minimize the risk of hydrolysis. The final concentration of the organic solvent in the aqueous medium should be kept to a minimum and be consistent across all experiments.
Q4: Is this compound sensitive to light?
Many complex organic molecules are sensitive to light, which can catalyze oxidative degradation. It is a good practice to handle this compound and its solutions in a manner that minimizes light exposure. This can be achieved by using amber vials or by wrapping containers in aluminum foil. When conducting experiments, especially those involving prolonged incubation periods, it is advisable to protect the samples from direct light.
Troubleshooting Guides
Problem: I am observing inconsistent results in my cell-based assays with this compound.
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Possible Cause: Degradation of this compound in the culture medium.
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Solution: this compound's stability in aqueous media, especially at physiological pH and 37°C, may be limited. Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Consider reducing the incubation time if experimentally feasible. You can also perform a time-course experiment to assess the stability of this compound in your specific culture medium.
-
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Possible Cause: Interaction with components in the culture medium.
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Solution: Some components in culture media, such as metal ions, can catalyze degradation. If you suspect this is an issue, you can try using a simpler buffer system for short-term experiments to see if the inconsistency persists.
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Problem: I see extra peaks in my HPLC analysis of an this compound sample.
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Possible Cause: Degradation of this compound.
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Solution: This is a strong indication of degradation. Review your sample handling and storage procedures. Were the samples exposed to high temperatures, extreme pH, or light for extended periods? To identify the source of degradation, you can systematically test the stability of this compound under different conditions (see Experimental Protocols below).
-
-
Possible Cause: Contamination of the sample.
-
Solution: Ensure that all solvents, vials, and equipment used for sample preparation are clean. Run a blank (solvent only) to check for contaminants in your analytical system.
-
Data Presentation
The following tables are templates for summarizing quantitative data from stability studies on this compound. Researchers should perform these experiments to determine the specific stability profile of this compound under their experimental conditions.
Table 1: pH Stability of this compound
| pH | Incubation Time (hours) | Temperature (°C) | % this compound Remaining | Degradation Products (Peak Area %) |
| 3.0 | 0 | 37 | 100 | 0 |
| 3.0 | 24 | 37 | ||
| 3.0 | 48 | 37 | ||
| 7.4 | 0 | 37 | 100 | 0 |
| 7.4 | 24 | 37 | ||
| 7.4 | 48 | 37 | ||
| 9.0 | 0 | 37 | 100 | 0 |
| 9.0 | 24 | 37 | ||
| 9.0 | 48 | 37 |
Table 2: Temperature Stability of this compound
| Temperature (°C) | Incubation Time (days) | Solvent | % this compound Remaining | Degradation Products (Peak Area %) |
| 4 | 0 | DMSO | 100 | 0 |
| 4 | 7 | DMSO | ||
| 4 | 30 | DMSO | ||
| 25 (Room Temp) | 0 | DMSO | 100 | 0 |
| 25 (Room Temp) | 7 | DMSO | ||
| 25 (Room Temp) | 30 | DMSO | ||
| 37 | 0 | DMSO | 100 | 0 |
| 37 | 7 | DMSO | ||
| 37 | 30 | DMSO |
Table 3: Photostability of this compound
| Light Condition | Exposure Duration (hours) | Solvent | % this compound Remaining | Degradation Products (Peak Area %) |
| Dark Control | 0 | 50% Acetonitrile/Water | 100 | 0 |
| Dark Control | 24 | 50% Acetonitrile/Water | ||
| Visible Light | 0 | 50% Acetonitrile/Water | 100 | 0 |
| Visible Light | 24 | 50% Acetonitrile/Water | ||
| UV-A Light | 0 | 50% Acetonitrile/Water | 100 | 0 |
| UV-A Light | 24 | 50% Acetonitrile/Water |
Experimental Protocols
Protocol 1: Assessing the pH Stability of this compound
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Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
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Prepare this compound Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.
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Incubation: Dilute the this compound stock solution into each buffer to a final concentration of 100 µM. Incubate the solutions at a constant temperature (e.g., 37°C).
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Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution.
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Quenching: Immediately quench the reaction by adding an equal volume of a neutralizing buffer or a mobile phase to stop further degradation.
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Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining.
Protocol 2: Assessing the Temperature Stability of this compound
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Prepare Samples: Prepare aliquots of this compound in a suitable solvent (e.g., DMSO) in tightly sealed vials.
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Storage: Store the vials at different temperatures (e.g., 4°C, 25°C, 37°C).
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Time Points: At specified time points (e.g., 0, 1, 7, 14, 30 days), remove a vial from each temperature condition.
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Analysis: Analyze the samples by HPLC to quantify the amount of this compound.
Protocol 3: Assessing the Photostability of this compound
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Prepare Samples: Prepare a solution of this compound in a solvent system that is transparent to UV-visible light (e.g., acetonitrile/water). Place the solution in quartz or UV-transparent vials.
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Control Sample: Prepare a "dark control" sample by wrapping a vial in aluminum foil.
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Exposure: Place the samples and the dark control in a photostability chamber. Expose them to a controlled light source that provides both visible and UV-A light, according to ICH Q1B guidelines.
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Time Points: At selected time points, remove an aliquot from each sample and the dark control.
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Analysis: Analyze the samples by HPLC to measure the extent of degradation.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Effusanin B long-term storage and stability issues
Welcome to the technical support center for Effusanin B. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for the long-term storage of this compound?
A1: For long-term stability, this compound should be stored as a solid powder at -20°C or lower, protected from light and moisture. If stock solutions are prepared, they should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. The choice of solvent can also impact stability; DMSO is commonly used for initial stock solutions, which should be prepared at a high concentration to minimize the volume added to experimental systems.
Q2: What are the potential stability issues I should be aware of when working with this compound?
A2: this compound, as a diterpenoid, may be susceptible to degradation through oxidation and hydrolysis. Exposure to atmospheric oxygen, high temperatures, light, and non-neutral pH can accelerate its degradation.[1] The presence of reactive functional groups in its structure makes it sensitive to these environmental factors, which can lead to a loss of biological activity.
Q3: How can I tell if my this compound has degraded?
A3: Degradation of this compound can manifest as a decrease in its expected biological activity, such as reduced efficacy in inhibiting cancer cell proliferation. Chromatographic analysis (e.g., HPLC) can reveal changes in the purity of the compound, with the appearance of new peaks corresponding to degradation products. A significant decrease in the area of the parent this compound peak over time is a clear indicator of degradation.
Q4: Can I store this compound in solution? For how long?
A4: Storing this compound in solution for extended periods is not recommended due to the increased risk of degradation. If necessary, prepare fresh solutions for each experiment. For short-term storage (up to a few days), solutions should be kept at 2-8°C and protected from light. For longer-term storage, aliquoted stock solutions in an anhydrous solvent like DMSO should be stored at -80°C for no more than a few months. It is advisable to perform a quality control check (e.g., via HPLC) if a stock solution has been stored for an extended period.
Troubleshooting Guides
This section addresses common problems researchers may encounter when using this compound.
Issue 1: Inconsistent or No Biological Activity
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | 1. Verify the storage conditions of the solid compound and any prepared solutions. 2. Perform a purity analysis using HPLC to check for degradation products. 3. Prepare fresh solutions from a new vial of solid this compound and repeat the experiment. |
| Improper Solution Preparation | 1. Ensure the correct solvent was used and that the compound was fully dissolved. 2. Verify the final concentration of this compound in the experiment. 3. Avoid repeated freeze-thaw cycles of stock solutions. |
| Experimental System Issues | 1. Confirm the health and passage number of the cell line being used. 2. Check the incubation times and other experimental parameters. |
Issue 2: Variability Between Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inhomogeneous Solution | 1. Ensure the this compound stock solution is vortexed thoroughly before each use. 2. When diluting, ensure proper mixing to achieve a homogenous final solution. |
| Pipetting Errors | 1. Calibrate pipettes regularly. 2. Use appropriate pipette sizes for the volumes being dispensed. |
| Edge Effects in Plate-Based Assays | 1. Avoid using the outer wells of microplates for treatment conditions. 2. Ensure even evaporation across the plate by using a humidified incubator. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound to minimize degradation and ensure long-term stability. These recommendations are based on general best practices for diterpenoid compounds.
| Storage Format | Temperature | Solvent | Duration | Key Considerations |
| Solid Powder | -20°C or -80°C | N/A | > 1 year | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution | -80°C | Anhydrous DMSO | Up to 3-6 months | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| Working Solution | 2-8°C | Aqueous buffer/media | < 24 hours | Prepare fresh before each experiment. Protect from light. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[2][3]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
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This compound
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HPLC-grade methanol and water
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC system with a UV detector
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pH meter
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Temperature-controlled oven
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Photostability chamber
Methodology:
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
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Thermal Degradation: Place a sample of solid this compound in an oven at 70°C for 48 hours. Dissolve a known amount in methanol for HPLC analysis.
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Photolytic Degradation: Expose a solution of this compound in methanol to light in a photostability chamber according to ICH Q1B guidelines.
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Analysis: Analyze all samples by a validated HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
Visualizations
Signaling Pathway of this compound
This compound has been shown to inhibit the proliferation and migration of cancer cells by targeting the STAT3 and FAK signaling pathways.[4]
Caption: this compound inhibits STAT3 and FAK signaling pathways.
Troubleshooting Workflow for Inconsistent Results
This diagram provides a logical workflow for troubleshooting inconsistent experimental results with this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Effusanin B Treatment and Apoptosis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Effusanin B treatment to induce apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-induced apoptosis?
This compound, a diterpenoid from Isodon serra, has been shown to induce apoptosis in non-small-cell lung cancer (NSCLC) cells, such as the A549 cell line.[1][2] The primary mechanism involves the intrinsic (mitochondrial) pathway of apoptosis.[1] Key events include:
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Increased Reactive Oxygen Species (ROS): this compound treatment leads to a dose-dependent increase in intracellular ROS.[1]
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Mitochondrial Membrane Potential (MMP) Disruption: The compound causes a loss of MMP, a critical step in the intrinsic apoptotic pathway.[1]
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Regulation of Bcl-2 Family Proteins: It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic proteins Bcl-2 and Mcl-1.
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Inhibition of STAT3 and FAK Signaling: this compound inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK), pathways involved in cell proliferation and survival.
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Cell Cycle Arrest: It causes cell cycle arrest at the S phase in A549 cells.
Q2: What is a recommended starting concentration and treatment time for this compound?
Based on studies with A549 lung cancer cells, a common concentration range is 6 µM to 24 µM for a 48-hour treatment period. However, the optimal concentration and time are highly cell-type dependent. It is crucial to perform a dose-response and time-course experiment to determine the ideal conditions for your specific cell line.
Q3: How do I determine the optimal treatment time for my experiment?
Apoptosis is a dynamic process, and the timing of key events can vary. To determine the optimal treatment time for this compound in your cell line, a time-course experiment is recommended. This involves treating cells with a fixed, effective concentration of this compound and assessing apoptosis at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The peak apoptotic response will indicate the optimal treatment duration.
Q4: Which assays are suitable for detecting this compound-induced apoptosis?
Several assays can be used to measure different stages of apoptosis:
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Annexin V/Propidium Iodide (PI) Staining: An early marker of apoptosis, Annexin V binds to phosphatidylserine on the outer cell membrane. PI is used to identify late apoptotic and necrotic cells.
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Western Blotting: To detect changes in the expression of key apoptotic proteins like cleaved Caspase-3, cleaved PARP, and members of the Bcl-2 family (Bax, Bcl-2).
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TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
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Caspase Activity Assays: Measures the activity of executioner caspases like caspase-3 and -7.
Data Presentation
The following tables summarize quantitative data from a study on this compound-treated A549 cells for 48 hours.
Table 1: Apoptotic Effects of this compound on A549 Cells (48h)
| Concentration | Percentage of Apoptotic Cells (%) |
| Control (0 µM) | 9.53 |
| 6 µM | 49.26 |
| 12 µM | 76.99 |
| 24 µM | 92.16 |
Table 2: Effect of this compound on A549 Cell Cycle Distribution (48h)
| Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (0 µM) | 68.15 | 14.57 | 17.28 |
| 6 µM | 64.93 | 17.71 | 17.36 |
| 12 µM | 59.81 | 24.22 | 15.97 |
| 24 µM | 54.19 | 30.89 | 14.92 |
Table 3: Inhibition of A549 Cell Migration by this compound (48h)
| Concentration | Migration Rate (%) |
| Control (0 µM) | 72.43 |
| 6 µM | 43.88 |
| 12 µM | 24.27 |
| 24 µM | 14.29 |
Experimental Protocols
A generalized experimental workflow is provided below for determining the optimal this compound treatment time.
Protocol 1: Optimizing this compound Treatment Time
This protocol outlines a two-stage process to first identify an effective concentration and then determine the optimal treatment duration.
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Dose-Response Experiment:
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Seed cells at a consistent density in multi-well plates.
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Treat cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM) for a fixed time (e.g., 48 hours).
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Include an untreated and a vehicle control.
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Assess apoptosis using Annexin V/PI staining and flow cytometry.
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Select the lowest concentration that induces a significant apoptotic response for the time-course experiment.
-
-
Time-Course Experiment:
-
Treat cells with the predetermined effective concentration of this compound.
-
Incubate for various durations (e.g., 6, 12, 24, 48, 72 hours).
-
Harvest cells at each time point and assess apoptosis using your chosen method (e.g., Annexin V/PI, Western blot for cleaved caspase-3).
-
The time point with the peak apoptotic signal is the optimal treatment duration for your experimental conditions.
-
Protocol 2: Annexin V/PI Staining for Flow Cytometry
-
Cell Preparation: Induce apoptosis with this compound at the optimized concentration and time. Harvest both adherent and floating cells.
-
Washing: Wash cells twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Protocol 3: Western Blot for Apoptotic Markers
-
Cell Lysis: After treatment, lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against cleaved caspase-3, PARP, Bax, and Bcl-2 overnight at 4°C. Follow with HRP-conjugated secondary antibody incubation.
-
Detection: Detect the signal using a chemiluminescent substrate.
Protocol 4: TUNEL Assay
-
Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with Triton X-100.
-
TUNEL Reaction: Incubate cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs, following the manufacturer's instructions.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry.
Mandatory Visualizations
Caption: this compound induced apoptosis signaling pathway.
References
Overcoming resistance to Effusanin B in cancer cells
Technical Support Center: Effusanin B Resistance
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers encountering resistance to this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a potent and selective inhibitor of the MEK1/2 kinases, which are key components of the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers, and its inhibition by this compound leads to decreased cell proliferation and apoptosis in sensitive cancer cells.
Q2: My cancer cell line, previously sensitive to this compound, is now showing resistance. What are the common underlying mechanisms?
Resistance to MEK inhibitors like this compound can arise from several mechanisms:
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Reactivation of the MAPK/ERK Pathway: This can occur through various means, including the acquisition of mutations in MEK1/2 that prevent this compound binding, or through amplification or activating mutations of upstream components like BRAF or KRAS.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the MAPK/ERK pathway by upregulating parallel signaling pathways, such as the PI3K/AKT/mTOR pathway, to sustain pro-survival signals.
-
Epigenetic Alterations: Changes in DNA methylation or histone modification can lead to altered expression of genes that contribute to a resistant phenotype.
Troubleshooting Guide
Issue: Decreased sensitivity to this compound observed in our cell line.
This guide provides a systematic approach to identifying the potential cause of resistance and suggests strategies to overcome it.
Step 1: Confirm Resistance and Quantify the Shift in IC50
The first step is to confirm the resistant phenotype and quantify the change in the half-maximal inhibitory concentration (IC50).
-
Recommendation: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations on both the parental (sensitive) and the suspected resistant cell lines.
-
Experimental Protocol: A detailed protocol for the MTT assay is provided in the "Experimental Protocols" section below.
-
Data Interpretation: A significant increase (typically >3-fold) in the IC50 value for the resistant line compared to the parental line confirms resistance.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (nM) | Fold Change |
| Parental Line | 15 | - |
| Resistant Line | 180 | 12 |
Step 2: Investigate Common Resistance Mechanisms
Based on the confirmation of resistance, the next step is to investigate the underlying molecular mechanisms.
A. Assess for Upregulation of Drug Efflux Pumps
-
Hypothesis: The resistant cells are actively removing this compound.
-
Recommended Experiments:
-
Western Blot: Analyze the protein expression levels of P-gp (MDR1) and BCRP.
-
Rhodamine 123 Efflux Assay: Functionally assess the activity of P-gp.
-
-
Troubleshooting: If efflux pump upregulation is confirmed, consider co-treatment with a known pump inhibitor, such as Verapamil or Tariquidar.
B. Analyze the MAPK/ERK Signaling Pathway
-
Hypothesis: The cells have reactivated the MAPK/ERK pathway despite the presence of this compound.
-
Recommended Experiments:
-
Western Blot: Probe for phosphorylated and total levels of ERK1/2 (p-ERK, total-ERK) in both sensitive and resistant cells treated with this compound. Persistent p-ERK in resistant cells suggests pathway reactivation.
-
Sanger Sequencing: Sequence the MEK1/2 genes to identify potential drug-resistant mutations.
-
C. Evaluate Bypass Signaling Pathways
-
Hypothesis: The resistant cells have activated alternative pro-survival pathways.
-
Recommended Experiment:
-
Western Blot/Phospho-Kinase Array: Assess the activation status of key nodes in parallel pathways, particularly the PI3K/AKT pathway (e.g., p-AKT, p-S6).
-
-
Troubleshooting: If a bypass pathway is activated, a combination therapy approach may be effective. For example, if the PI3K/AKT pathway is upregulated, co-treatment with an AKT inhibitor could restore sensitivity to this compound.
Table 2: Effect of Combination Therapy on Resistant Cell Line Viability
| Treatment | IC50 of this compound (nM) |
| This compound alone | 180 |
| This compound + AKT Inhibitor (1 µM) | 25 |
Visualizing Workflows and Pathways
Caption: this compound targets the MEK1/2 kinases in the MAPK/ERK pathway.
Caption: A step-by-step workflow for diagnosing this compound resistance.
Experimental Protocols
1. MTT Assay for Cell Viability and IC50 Determination
-
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
-
2. Western Blot for Protein Expression Analysis
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-P-gp, anti-Actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Rhodamine 123 Efflux Assay
-
Principle: Rhodamine 123 is a fluorescent substrate for P-gp. Cells with high P-gp activity will show lower intracellular accumulation of Rhodamine 123.
-
Procedure:
-
Harvest and wash cells, then resuspend them at 1x10^6 cells/mL in a suitable buffer (e.g., phenol red-free medium).
-
Add Rhodamine 123 to a final concentration of 0.5 µM.
-
For inhibitor controls, pre-incubate cells with a P-gp inhibitor (e.g., 10 µM Verapamil) for 30 minutes before adding Rhodamine 123.
-
Incubate all samples at 37°C for 30-60 minutes.
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
A rightward shift in the fluorescence histogram for the inhibitor-treated cells compared to the untreated cells indicates active P-gp-mediated efflux.
-
Technical Support Center: Flow Cytometry Troubleshooting for Effusanin B Treated Cells
Welcome to the technical support center for researchers utilizing Effusanin B in their cellular analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during flow cytometry experiments with this compound-treated cells.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems you may encounter.
Apoptosis Assays
Question 1: I am not seeing a significant increase in apoptosis in my this compound-treated cells compared to my control group using an Annexin V/Propidium Iodide (PI) assay.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient this compound Concentration or Incubation Time | This compound's apoptotic effect is dose- and time-dependent. We recommend performing a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell line.[1] |
| Loss of Apoptotic Cells | Early apoptotic cells can detach and be lost during washing steps. Ensure you collect both the supernatant and adherent cells after treatment and before staining.[2] Centrifuge at a gentle speed (e.g., 300-400 x g) to pellet all cells.[2] |
| Incorrect Staining Protocol | Annexin V binding is calcium-dependent. Ensure you are using a 1X Annexin V binding buffer that contains calcium. Avoid using buffers containing EDTA, as it will chelate calcium.[3] |
| Reagent Degradation | Ensure your Annexin V and PI reagents have not expired and have been stored correctly, protected from light. It is advisable to test the reagents on a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine).[2] |
| Delayed Analysis | Annexin V staining is transient and should be analyzed by flow cytometry shortly after staining (ideally within 1-3 hours). If immediate analysis is not possible, consider fixing the cells after staining, although this may affect signal intensity. |
Question 2: I am observing a high percentage of Annexin V positive/PI positive (late apoptotic/necrotic) cells and very few Annexin V positive/PI negative (early apoptotic) cells.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| This compound Concentration is Too High | High concentrations of this compound may rapidly induce secondary necrosis. Reduce the concentration of this compound or shorten the incubation time to capture cells in the early stages of apoptosis. |
| Harsh Cell Handling | Excessive vortexing or high-speed centrifugation can damage cell membranes, leading to an increase in PI-positive cells. Handle cells gently throughout the protocol. |
| Delayed Harvesting | If cells are harvested too late after treatment, the majority of the apoptotic population may have already progressed to secondary necrosis. Perform a time-course experiment to identify the optimal window for detecting early apoptosis. |
Cell Cycle Analysis
Question 3: My cell cycle histogram of this compound-treated cells shows poor resolution between the G1, S, and G2/M phases, or a high coefficient of variation (CV) for the G1 peak.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Cell Fixation | Use ice-cold 70% ethanol for fixation and add it dropwise to the cell pellet while gently vortexing to prevent cell clumping. Ensure fixation occurs for at least 2 hours at -20°C. |
| Suboptimal Staining | Ensure complete RNase A treatment to remove RNA, which can also be stained by PI. Use an adequate concentration of PI and allow for sufficient incubation time (at least 10-30 minutes) in the dark. |
| High Flow Rate | Acquire events at a low flow rate to improve data resolution and decrease the CV. |
| Cell Clumps | Aggregates of cells can be misinterpreted as cells in the G2/M phase. Filter the cell suspension through a 35-50 µm cell strainer before analysis. Use doublet discrimination gating (e.g., FSC-A vs. FSC-H) during data analysis. |
Reactive Oxygen Species (ROS) Detection
Question 4: I am seeing high background fluorescence or inconsistent results when measuring ROS levels in this compound-treated cells.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Autofluorescence of this compound | While not explicitly documented, some compounds can be autofluorescent. Run a control of this compound in cell-free media to check for any intrinsic fluorescence in the channel of interest. |
| Dye Selection and Concentration | Different ROS dyes have different specificities and kinetics. Dihydroethidium (DHE) is common for superoxide, while DCFH-DA is a general ROS indicator. Titrate the dye concentration to find the optimal balance between signal and background. |
| Light Exposure | ROS-sensitive dyes are often photosensitive. Protect your samples from light as much as possible during incubation and before analysis. |
| Cell Health | Unhealthy or dying cells can produce ROS non-specifically. Co-stain with a viability dye to exclude dead cells from your analysis. |
Experimental Protocols
Protocol 1: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells at an appropriate density to avoid confluence at the time of harvest. Treat cells with the desired concentrations of this compound for the determined time. Include an untreated control and a positive control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like Accutase or Trypsin-EDTA. If using trypsin, be sure to neutralize and wash thoroughly. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 2: Cell Cycle Analysis with Propidium Iodide
-
Cell Harvesting and Fixation: Harvest approximately 1 x 10^6 cells per sample. Wash with PBS and centrifuge at 300 x g for 5 minutes. Resuspend the pellet in 0.5 mL of cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing. Fix for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry using a low flow rate.
Visualized Workflows and Pathways
Caption: Experimental workflow for flow cytometry analysis of this compound-treated cells.
Caption: Simplified signaling pathway of this compound's effects on cancer cells.
References
Effusanin B batch-to-batch variability solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Effusanin B. Our goal is to help you address potential issues related to batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a diterpenoid compound that can be isolated from plants of the Isodon genus, such as Isodon serra[1][2]. It has been reported to exhibit a range of biological activities, including:
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Anticancer effects: this compound has been shown to inhibit the proliferation and migration of non-small-cell lung cancer cells[1]. It can induce apoptosis (programmed cell death), cause cell cycle arrest, and increase the production of reactive oxygen species (ROS) in cancer cells[1].
-
Anti-inflammatory properties: Related compounds like Effusanin C have been shown to inhibit inflammatory responses by blocking NF-κB and MAPK signaling pathways[3]. Effusanin E has also demonstrated anti-inflammatory activity.
-
Antifungal activity: this compound has been reported to have antifungal properties.
Q2: We are observing inconsistent results between different batches of this compound in our cell-based assays. What could be the cause?
Batch-to-batch variability is a known challenge with natural products and can stem from several factors. For this compound, this variability could be due to:
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Purity differences: The percentage of pure this compound may differ from batch to batch.
-
Presence of related compounds: The extraction and purification process may result in varying levels of other structurally similar diterpenoids from the Isodon plant, such as Effusanin E or other isomers. These related compounds may have their own biological activities that could interfere with your experiments.
-
Residual solvents or impurities: Different batches might contain varying levels of residual solvents or other impurities from the purification process.
Q3: How can we assess the purity and consistency of our this compound batches?
Several analytical techniques can be used to evaluate the quality and consistency of natural product samples. For this compound, we recommend the following:
-
High-Performance Liquid Chromatography (HPLC): This is a fundamental technique to assess the purity of your sample and quantify the amount of this compound. By comparing the chromatograms of different batches, you can identify variations in the main peak (this compound) and the presence of other impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. It can help to tentatively identify the impurities or related compounds present in your sample by providing their molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the molecule. A ¹H NMR spectrum can serve as a fingerprint for this compound and can be used to confirm its identity and detect any structural variations or major impurities.
Troubleshooting Guide
Issue 1: Decreased or Variable Potency in Biological Assays
Possible Cause: The concentration of active this compound in your stock solution is lower than expected or varies between batches.
Solutions:
-
Verify Purity with HPLC: Use a standardized HPLC method to quantify the purity of each batch of this compound.
-
Prepare Standardized Stock Solutions: Based on the purity determined by HPLC, adjust the amount of compound used to prepare stock solutions to ensure the final concentration of active this compound is consistent across experiments.
Issue 2: Unexpected or Off-Target Effects Observed
Possible Cause: The presence of biologically active impurities or related compounds in your this compound sample.
Solutions:
-
Characterize Impurities with LC-MS: Use LC-MS to identify the molecular weights of the major impurities. This can help in tentatively identifying related Isodon diterpenoids.
-
Fractionate and Test: If significant impurities are detected, consider using preparative HPLC to isolate the main this compound peak from the impurities. You can then test the purified fraction and the impurity fractions separately to understand their individual biological activities.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol provides a general method for assessing the purity of this compound. The exact conditions may need to be optimized for your specific HPLC system and column.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional)
-
C18 reverse-phase HPLC column
Methodology:
-
Sample Preparation: Dissolve a small, accurately weighed amount of this compound in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: Water with 0.1% formic acid (optional, can improve peak shape)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B
-
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks.
Data Presentation:
| Batch ID | Retention Time (min) | Peak Area (this compound) | Total Peak Area | Purity (%) |
| Batch A | 15.2 | 1,850,000 | 2,000,000 | 92.5 |
| Batch B | 15.3 | 1,950,000 | 1,980,000 | 98.5 |
| Batch C | 15.1 | 1,700,000 | 2,100,000 | 80.9 |
Visualizations
Signaling Pathways of this compound and Related Compounds
This compound and other related diterpenoids from Isodon have been reported to modulate several key signaling pathways involved in cancer and inflammation.
References
- 1. This compound Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity-guided purification and identification of a novel C-20 oxygenated ent-kaurane from Rabdosia serra (MAXIM.) HARA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effusanin C inhibits inflammatory responses via blocking NF-κB and MAPK signaling in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Effusanin B and Cisplatin in Lung Cancer Cell Lines
This guide provides a detailed, data-driven comparison of the diterpenoid Effusanin B and the conventional chemotherapeutic agent cisplatin, focusing on their efficacy and mechanisms of action in preclinical lung cancer models. The information presented is intended for researchers, scientists, and professionals in the field of oncology and drug development.
Executive Summary
This compound, a natural compound derived from Isodon serra, has demonstrated significant anti-cancer properties against non-small-cell lung cancer (NSCLC) cell lines.[1] Its mechanism involves the induction of apoptosis and the inhibition of key signaling pathways related to cell proliferation and migration.[2][3] Cisplatin, a cornerstone of lung cancer chemotherapy, primarily exerts its cytotoxic effects by inducing DNA damage, which triggers apoptotic cell death.[4][5] However, its efficacy is often limited by the development of resistance. This guide compares the two compounds based on their cytotoxic concentration, effects on apoptosis, and their distinct molecular signaling pathways.
Quantitative Data Comparison
The following table summarizes the key performance indicators for this compound and cisplatin in the A549 human lung adenocarcinoma cell line, a commonly used model for NSCLC research.
| Parameter | This compound | Cisplatin | Cell Line | Citation |
| IC50 (50% Inhibitory Concentration) | 10.7 µM | 6.14 µM - 9 µM | A549 | |
| Apoptosis Rate (Annexin V-FITC/PI) | 49.26% at 6 µM | Varies with concentration and time | A549 | |
| 76.99% at 12 µM | A549 | |||
| 92.16% at 24 µM | A549 | |||
| IC50 (Cisplatin-Resistant Cells) | Not Available | 30.49 µM - 43.01 µM | A549/DDP |
Note: IC50 values for cisplatin can vary between studies. The significant increase in IC50 in cisplatin-resistant (A549/DDP) cell lines highlights a major clinical challenge.
Mechanism of Action: Signaling Pathways
This compound and cisplatin target distinct but sometimes overlapping signaling pathways to induce cell death in lung cancer.
This compound: This compound primarily inhibits the STAT3 and FAK signaling pathways. Inhibition of STAT3 phosphorylation leads to the downregulation of anti-apoptotic proteins (Bcl-2, Mcl-1) and cell cycle regulators (Cyclin D1), while promoting pro-apoptotic proteins like Bax. This compound also induces the generation of reactive oxygen species (ROS) and disrupts the mitochondrial membrane potential, further driving cells toward apoptosis.
Cisplatin: As a platinum-based agent, cisplatin's primary mode of action is the formation of DNA adducts, which inflict DNA damage. This damage activates complex downstream pathways. The p53 tumor suppressor gene is a critical component, often triggering the transcription of pro-apoptotic genes like Bax. Cisplatin is also known to activate the NF-κB pathway, which can paradoxically promote cancer stem cell survival and contribute to resistance. Furthermore, its cytotoxicity is mediated by the generation of ROS and the activation of caspase cascades, leading to apoptosis.
Experimental Protocols
The data presented in this guide are based on standard in vitro methodologies used in cancer cell biology.
Cell Viability and IC50 Determination (MTT Assay)
-
Objective: To measure the cytotoxic effects of a compound and determine its IC50 value.
-
Procedure:
-
Cell Seeding: A549 cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or cisplatin for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Calculation: Cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
-
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis.
-
Procedure:
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or cisplatin.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer membrane of early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer.
-
Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Western Blotting
-
Objective: To detect and quantify specific proteins involved in signaling pathways.
-
Procedure:
-
Protein Extraction: Cells are treated, harvested, and lysed to extract total protein.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Blocking & Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated with primary antibodies specific to the target proteins (e.g., p-STAT3, Bcl-2, Bax, Cleaved Caspase-3).
-
Secondary Antibody & Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualized using a chemiluminescence detection system.
-
References
- 1. This compound Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The relationship between cisplatin-induced apoptosis and p53, bcl-2 and bax expression in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin-induced apoptosis and development of resistance are transcriptionally distinct processes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Effusanin B and Other STAT3 Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the proliferation, survival, and metastasis of various human cancers. This has made it a prime target for the development of novel anticancer therapies. This guide provides a detailed comparison of Effusanin B, a diterpenoid compound, with other well-established small-molecule STAT3 inhibitors, offering insights into their mechanisms, potency, and the experimental protocols used for their evaluation.
Introduction to this compound
This compound is a diterpenoid isolated from Isodon serra. Recent studies have highlighted its potential as an anticancer agent, particularly in non-small-cell lung cancer (NSCLC). Its mechanism of action involves the induction of apoptosis and the inhibition of angiogenesis.[1] Crucially, this compound has been shown to inhibit the STAT3 signaling pathway by reducing the phosphorylation of STAT3 at the tyrosine 705 residue in a dose-dependent manner in A549 lung cancer cells.[1] This inhibition leads to the downregulation of key STAT3 target genes, such as the anti-apoptotic proteins Bcl-2 and Mcl-1, and the cell cycle regulator Cyclin D1.[1]
Comparison of STAT3 Inhibitors
While this compound shows promise, a variety of other STAT3 inhibitors have been developed and characterized. This section compares this compound with three representative small-molecule inhibitors: Stattic, S3I-201, and OPB-31121. These inhibitors target different aspects of STAT3 function, providing a broad overview of the strategies employed to block this oncogenic pathway.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for the selected STAT3 inhibitors. It is important to note that a specific IC50 value for the inhibition of STAT3 phosphorylation by this compound is not yet available in the published literature; its effect has been described as dose-dependent.
| Inhibitor | Type / Target Domain | IC50 | Binding Affinity (Kd) | Key Cellular Effects |
| This compound | Diterpenoid / Indirect (upstream kinase likely) | Not Reported | Not Reported | Inhibits STAT3 phosphorylation, induces apoptosis, inhibits angiogenesis.[1] |
| Stattic | Non-peptidic Small Molecule / SH2 Domain | 5.1 µM (in cell-free assay) | Not Reported | Inhibits STAT3 activation, dimerization, and nuclear translocation; induces apoptosis.[2] |
| S3I-201 | Peptidomimetic / SH2 Domain | 86 µM (for DNA binding) | Not Reported | Selectively inhibits STAT3 DNA-binding activity; induces growth inhibition and apoptosis. |
| OPB-31121 | Small Molecule / SH2 Domain | 18.7 nM (cell-based) | 10 nM | Strongly inhibits STAT3 phosphorylation; potent anti-proliferative activity. |
Signaling Pathway and Experimental Workflow Visualizations
To better understand the context of STAT3 inhibition and the methods used to study it, the following diagrams, generated using the DOT language, illustrate the STAT3 signaling pathway and a typical experimental workflow.
Caption: The JAK/STAT3 signaling pathway and points of inhibition.
Caption: Workflow for Western Blot analysis of STAT3 phosphorylation.
Experimental Protocols
The evaluation of STAT3 inhibitors relies on a set of standardized molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This is a common method to directly measure the inhibition of STAT3 activation.
-
Cell Culture and Treatment: Plate a suitable cancer cell line with constitutively active STAT3 (e.g., A549, MDA-MB-231) and allow them to adhere. Treat the cells with various concentrations of the STAT3 inhibitor (or vehicle control) for a predetermined time (e.g., 6-24 hours).
-
Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C. After washing with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the p-STAT3 levels.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Cell Transfection: Co-transfect a cell line (e.g., HEK293) with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization). The STAT3 reporter plasmid contains STAT3 binding elements upstream of the luciferase gene.
-
Treatment and Stimulation: After 24 hours, treat the transfected cells with the STAT3 inhibitor for a specified duration. Subsequently, stimulate STAT3 activity with a cytokine such as Interleukin-6 (IL-6), if the cell line does not have constitutively active STAT3.
-
Lysis and Luminescence Measurement: Lyse the cells using a passive lysis buffer. Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in inhibitor-treated cells compared to the control indicates inhibition of STAT3 transcriptional activity.
Cell Viability (MTT) Assay
This assay assesses the effect of the inhibitor on cell proliferation and survival.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the STAT3 inhibitor for 24, 48, or 72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value for cell growth inhibition can be determined from the dose-response curve.
Conclusion
This compound is an emerging natural product with demonstrated inhibitory effects on the STAT3 signaling pathway, adding to the growing arsenal of compounds targeting this key oncogenic driver. While it effectively reduces STAT3 phosphorylation and downregulates its target genes, further studies are needed to quantify its potency (IC50) for direct comparison with highly potent synthetic inhibitors like OPB-31121. The established inhibitors Stattic and S3I-201, which target the STAT3 SH2 domain, provide valuable benchmarks for mechanism and efficacy. The experimental protocols detailed herein offer a robust framework for the continued investigation and comparison of these and other novel STAT3 inhibitors, facilitating the development of more effective cancer therapies.
References
Comparative Efficacy of Effusanin B and Other Diterpenoids in Oncology Research
A Guide for Researchers, Scientists, and Drug Development Professionals
The diverse chemical landscape of naturally occurring compounds offers a rich resource for oncological drug discovery. Among these, diterpenoids have emerged as a particularly promising class, with members like paclitaxel becoming mainstays in chemotherapy. This guide provides a detailed comparison of the anticancer efficacy of Effusanin B, an ent-kaurane diterpenoid, against other notable diterpenoids, supported by experimental data to inform research and development efforts.
Comparative In Vitro Cytotoxicity
The cornerstone of preliminary anticancer drug assessment is the evaluation of a compound's ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment, representing the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the IC50 values for this compound, the well-established diterpenoid chemotherapeutic paclitaxel, and another bioactive diterpenoid, oridonin, across various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | A549 | Non-Small Cell Lung Cancer | 10.7 | [1] |
| Oridonin | AGS | Gastric Cancer | 2.627 (48h) | [2] |
| HGC27 | Gastric Cancer | 9.266 (48h) | [2] | |
| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 (72h) | [3] | |
| Paclitaxel | HeLa | Cervical Cancer | 0.0025 - 0.0075 | [4] |
| A549 (NSCLC) | Non-Small Cell Lung Cancer | 0.027 (120h) | ||
| MDA-MB-231 | Breast Cancer | ~0.005 |
Note: IC50 values are highly dependent on the specific experimental conditions, including incubation time, and should be considered in the context of the cited study.
Mechanism of Action: Induction of Apoptosis
This compound exerts its anticancer effects primarily through the induction of apoptosis, or programmed cell death. Mechanistic studies have revealed that this compound modulates the expression of key proteins in the Bcl-2 family, which are central regulators of apoptosis. Specifically, it is understood to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.
Caption: Signaling cascade of apoptosis induction by this compound.
Experimental Protocols
The following section details the methodologies for the key experiments cited in the comparison of this compound and other diterpenoids.
Caption: A generalized workflow for evaluating the anticancer efficacy of diterpenoids.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Plating: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the desired compound concentrations. After incubation, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters cells with compromised membranes (late apoptotic/necrotic).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of cell death.
Protein Expression Analysis by Western Blot
Western blotting is used to detect and quantify specific proteins within a cell lysate, such as the Bcl-2 family proteins.
-
Protein Extraction: Lyse the treated cells using a suitable lysis buffer (e.g., RIPA buffer) to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-Bcl-2), followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the level of protein expression.
References
- 1. This compound Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Effusanin B in Oncology: A Comparative Guide to STAT3/FAK Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Effusanin B, a diterpenoid with demonstrated anti-cancer properties, focusing on its mechanism of action through the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) signaling pathways in non-small-cell lung cancer (NSCLC). Through a comparative lens, this document benchmarks this compound against other known inhibitors of these pathways, presenting key experimental data, detailed protocols for target validation, and visual representations of the underlying molecular interactions and experimental workflows.
Executive Summary
This compound has emerged as a promising natural compound with potent anti-tumor activities.[1] Studies have elucidated its role in inhibiting the proliferation and migration of cancer cells, particularly in NSCLC, by targeting the STAT3 and FAK signaling cascades.[1][2] This guide serves to contextualize the therapeutic potential of this compound by comparing its efficacy with other molecules targeting these critical oncogenic pathways.
Comparative Analysis of Inhibitor Efficacy
The following tables summarize the in vitro efficacy of this compound and a selection of other STAT3 and FAK inhibitors against the A549 human lung adenocarcinoma cell line, a commonly used model for NSCLC research.
Table 1: Comparison of IC50 Values for STAT3 Pathway Inhibitors in A549 Cells
| Compound | Target(s) | IC50 (µM) in A549 Cells | Reference |
| This compound | STAT3, FAK | 10.7 | [2] |
| STAT3-IN-17 | STAT3 | 3 | |
| C188-9 | STAT3 | 3.06 - 52.44 (anchorage-dependent) | |
| Nelfinavir | STAT3 signaling | ~5 (effective concentration) |
Table 2: Comparison of IC50 Values for FAK Pathway Inhibitors in A549 Cells
| Compound | Target(s) | IC50 (µM) in A549 Cells | Reference |
| This compound | STAT3, FAK | 10.7 | |
| FAK Inhibitor 18 | FAK | 3.2 | |
| FAK Inhibitor 22 | FAK | 0.27 | |
| Fosaprepitant | FAK | 73.05 (24h) |
Signaling Pathways and Experimental Workflows
To visually articulate the mechanisms discussed, the following diagrams have been generated using the DOT language for Graphviz.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard methodologies for assessing cell viability.
-
Cell Seeding: Plate A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Wound Healing (Scratch) Assay
This protocol outlines a common method for evaluating cell migration in vitro.
-
Cell Seeding: Seed A549 cells in a 6-well plate and grow to form a confluent monolayer.
-
Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Compound Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or comparator compounds. A vehicle control should be included.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.
-
Data Analysis: Measure the width of the scratch at different points for each time point. Calculate the percentage of wound closure relative to the 0-hour time point.
Western Blot for Phosphorylated STAT3 and FAK
This protocol details the detection of protein phosphorylation, a key indicator of pathway activation.
-
Cell Lysis: Treat A549 cells with this compound or comparator compounds for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated STAT3 (Tyr705), total STAT3, phosphorylated FAK (Tyr397), and total FAK. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by dually targeting the STAT3 and FAK signaling pathways. While direct comparative studies with other specific inhibitors are still needed for a complete picture, the available data positions this compound as a valuable lead compound for further preclinical and clinical investigation in NSCLC and potentially other malignancies driven by aberrant STAT3 and FAK activity. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers to further validate and explore the therapeutic utility of this compound.
References
Unveiling the Anticancer Potential of Effusanin B: A Review of Preclinical Findings
Initial investigations into the synergistic effects of Effusanin B with conventional chemotherapy drugs have yet to be documented in publicly available research. This guide, therefore, pivots to a comprehensive overview of the standalone anticancer properties of this compound, a diterpenoid compound derived from Isodon serra. The following sections detail its efficacy, mechanisms of action, and the experimental frameworks used in its preclinical evaluation, providing a foundational resource for researchers and drug development professionals.
Recent studies have highlighted the therapeutic potential of this compound, particularly in the context of non-small-cell lung cancer (NSCLC).[1][2] In vitro and in vivo experiments have demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and impede cell migration and angiogenesis.[1][2]
Comparative Efficacy: this compound vs. Etoposide
This compound has shown significant anti-proliferative effects on A549 lung cancer cells.[1] A comparative analysis of its 50% growth inhibitory concentration (IC50) with the established chemotherapy drug Etoposide reveals a potent cytotoxic profile for this compound.
| Compound | Cell Line | IC50 Value (µM) |
| This compound | A549 | 10.7 |
| Etoposide | A549 | 16.5 |
Mechanisms of Action: A Multi-Faceted Approach to Cancer Inhibition
This compound exerts its anticancer effects through a variety of mechanisms, primarily centered on the induction of apoptosis and the modulation of key signaling pathways.
Induction of Apoptosis: this compound has been shown to induce apoptosis in A549 cells in a concentration-dependent manner. This is achieved through the intrinsic mitochondrial pathway, characterized by:
-
Increased production of reactive oxygen species (ROS).
-
Alteration of the mitochondrial membrane potential (MMP).
-
Upregulation of the pro-apoptotic protein Bax.
-
Downregulation of the anti-apoptotic proteins Bcl-2 and Mcl-1.
-
Significant downregulation of Caspase-3.
Cell Cycle Arrest: The compound effectively halts the proliferation of A549 cells by arresting the cell cycle at the S phase.
Inhibition of Metastasis and Angiogenesis: this compound significantly inhibits the migration of A549 tumor cells. Furthermore, it has demonstrated anti-angiogenic effects in a transgenic zebrafish model, suggesting its potential to restrict tumor growth and spread.
Quantitative Effects of this compound on A549 Cells
| Concentration (µM) | Apoptotic Cells (%) | ROS Levels (Fold Change vs. Control) | Migration Rate (%) |
| 0 (Control) | 9.53 | 1.0 | 72.43 |
| 6 | 49.26 | - | 43.88 |
| 12 | 76.99 | 1.4 | 24.27 |
| 24 | 92.16 | 1.6 | 14.29 |
Signaling Pathways Modulated by this compound
Mechanistic studies have identified that this compound inhibits the proliferation and migration of A549 cells by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) pathways.
Caption: this compound signaling pathway inhibition.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anticancer properties.
Cell Viability Assay (MTT Assay):
-
A549 cells were seeded in 96-well plates at a density of 5×10^3 cells/well and cultured for 24 hours.
-
The cells were then treated with varying concentrations of this compound for 24, 48, and 72 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.
-
The supernatant was discarded, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 490 nm using a microplate reader to determine cell viability.
Apoptosis Assay (Annexin V-FITC/PI Double Staining):
-
A549 cells were treated with different concentrations of this compound for 48 hours.
-
The cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.
-
The mixture was incubated for 15 minutes at room temperature in the dark.
-
Apoptotic cells were analyzed by flow cytometry.
Caption: Apoptosis assay workflow.
Reactive Oxygen Species (ROS) Measurement:
-
A549 cells were treated with this compound for 24 hours.
-
The cells were then incubated with the fluorescent probe DCFH-DA at 37°C for 30 minutes.
-
After incubation, the cells were washed with PBS to remove excess probe.
-
The fluorescence intensity, corresponding to the level of intracellular ROS, was measured by flow cytometry.
Wound-Healing Assay:
-
A549 cells were grown to confluence in 6-well plates.
-
A scratch was made across the cell monolayer using a sterile pipette tip.
-
The cells were washed with PBS to remove detached cells and then treated with various concentrations of this compound.
-
Images of the scratch were captured at 0 and 48 hours.
-
The migration rate was calculated by measuring the change in the wound area over time.
Western Blotting:
-
A549 cells were treated with this compound for 48 hours.
-
Total protein was extracted from the cells, and protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against Bax, Bcl-2, Mcl-1, and Caspase-3 overnight at 4°C.
-
After washing, the membrane was incubated with a secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
While the synergistic potential of this compound with other chemotherapeutic agents remains an open area for investigation, the existing data strongly supports its promise as a standalone anticancer compound. Its ability to induce apoptosis and inhibit key pathways involved in tumor progression warrants further exploration and development. Future research should focus on combination studies to fully elucidate its therapeutic potential in a clinical setting.
References
Head-to-Head Study: Effusanin B vs. Paclitaxel in Oncology Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Effusanin B and paclitaxel, two anti-cancer compounds with distinct mechanisms of action. While direct head-to-head clinical trials are not available, this document synthesizes preclinical and clinical data to offer an objective overview of their efficacy, safety, and underlying biological pathways. The information is intended to support researchers in drug development and oncology by providing a comprehensive analysis of these two molecules.
At a Glance: Key Differences
| Feature | This compound | Paclitaxel |
| Drug Class | Diterpenoid | Taxane |
| Primary Mechanism | Inhibition of STAT3 and FAK signaling pathways | Microtubule stabilization |
| Cell Cycle Arrest | S Phase | G2/M Phase[1] |
| Primary Indications | Investigational (potential for NSCLC) | Breast, Ovarian, Lung, and other cancers[2] |
| Key Toxicities | Preclinical data needed | Myelosuppression, peripheral neuropathy, hypersensitivity reactions[3][4] |
Mechanism of Action
This compound and paclitaxel target different cellular processes to induce cancer cell death.
This compound: This diterpenoid compound has been shown to inhibit the proliferation and migration of non-small-cell lung cancer (NSCLC) cells by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) signaling pathways.[4] Inhibition of these pathways leads to the induction of apoptosis, cell cycle arrest, an increase in reactive oxygen species (ROS), and alteration of the mitochondrial membrane potential.
Paclitaxel: As a well-established chemotherapeutic agent, paclitaxel's primary mechanism involves the stabilization of microtubules. By binding to the β-tubulin subunit of microtubules, it prevents their depolymerization, which is essential for dynamic cellular processes like mitotic spindle formation during cell division. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Below are diagrams illustrating the distinct signaling pathways affected by each compound.
Caption: Signaling pathway of this compound.
Caption: Mechanism of action of Paclitaxel.
In Vitro Efficacy
The following table summarizes the available in vitro data for this compound and paclitaxel against the A549 human non-small-cell lung cancer cell line.
| Compound | Cell Line | Assay | IC50 | Citation(s) |
| This compound | A549 | Cell Viability | 10.7 µM | |
| Paclitaxel | A549 | Cell Viability | 1.35 nM | |
| Paclitaxel | A549 | Cell Viability | 10.18 µg/L (~11.9 nM) | |
| Paclitaxel | A549 | Cell Viability | 1.645 µg/ml (~1.93 µM) at 48h |
Note: IC50 values for paclitaxel can vary depending on the specific assay conditions and exposure time.
Clinical Performance of Paclitaxel
Paclitaxel is a widely used chemotherapeutic agent with proven efficacy in various cancers. The following tables provide a snapshot of its clinical performance in breast cancer.
Efficacy of Weekly Paclitaxel in Metastatic Breast Cancer
| Parameter | Result | Citation(s) |
| Overall Response Rate | 55% (12% complete, 43% partial) | |
| Median Time-to-Progression | 7.5 months | |
| Median Overall Survival | 20.1 months |
Progression-Free and Overall Survival with Paclitaxel-Based Regimens in Metastatic Breast Cancer
| Treatment Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation(s) |
| Paclitaxel + Alisertib | 10.2 months | 26.3 months | |
| Paclitaxel Alone | 7.1 months | 25.1 months |
Toxicity Profile
This compound: As an investigational compound, the clinical toxicity profile of this compound has not been established. Preclinical studies are required to determine its safety in vivo.
Paclitaxel: The toxicities associated with paclitaxel are well-documented from extensive clinical use.
Common Adverse Events with Paclitaxel
| Toxicity | Grade 3-4 Incidence | Description | Citation(s) |
| Neutropenia | 13% (weekly regimen) - 59.5% (with alisertib) | A decrease in neutrophils, increasing infection risk. It is the principal dose-limiting toxicity. | |
| Peripheral Neuropathy | Varies | Numbness, tingling, or pain in the hands and feet. | |
| Hypersensitivity Reactions | Up to 30% in early trials | Can manifest as flushing, rash, breathing difficulties, and changes in blood pressure. Premedication is required. | |
| Myalgia/Arthralgia | Common | Muscle and joint pain. | |
| Alopecia | Common | Hair loss. | |
| Cardiac Disturbances | Asymptomatic bradycardia in up to 29% | Generally not clinically significant, but more severe events have been reported. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key in vitro assays used to evaluate compounds like this compound and paclitaxel.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
References
Validating Focal Adhesion Kinase (FAK) as a Direct Target of Effusanin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental approaches to validate Focal Adhesion Kinase (FAK) as a direct molecular target of Effusanin B, a diterpenoid with potential anti-tumor properties.[1][2] Recent studies have indicated that this compound may exert its effects by modulating the FAK signaling pathway, but establishing a direct interaction is crucial for its development as a targeted therapeutic agent.[1] This document outlines the methodologies, presents hypothetical supporting data, and offers a clear rationale for each approach to guide researchers in this validation process.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[3][4] Its overexpression and hyperactivity are frequently associated with cancer progression and metastasis, making it a compelling target for cancer therapy. This compound has been shown to inhibit cancer cell proliferation and migration, processes in which FAK is deeply involved. The following sections compare three robust methods for confirming the direct binding of this compound to FAK.
Comparative Analysis of Target Validation Methods
To ascertain whether FAK is a direct target of this compound, it is essential to employ multiple orthogonal assays that measure the physical interaction between the small molecule and the protein. We will compare the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and an in vitro Kinase Assay.
| Method | Principle | Information Gained | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein in the presence of a ligand. Direct binding of a ligand stabilizes the protein, increasing its melting temperature (Tm). | Target engagement in a cellular environment (in situ). | - Confirms target binding in a physiological context.- No need for protein purification or labeling. | - Indirect measure of binding.- May not be suitable for all proteins. |
| Surface Plasmon Resonance (SPR) | An optical technique that measures the binding of an analyte (this compound) to a ligand (FAK) immobilized on a sensor surface in real-time. | Binding affinity (KD), association (ka) and dissociation (kd) rates. | - Highly sensitive and quantitative.- Provides kinetic data.- Label-free. | - Requires purified protein.- Immobilization of the protein might affect its conformation. |
| In Vitro Kinase Assay | Measures the enzymatic activity of FAK (phosphorylation of a substrate) in the presence of an inhibitor (this compound). | Functional consequence of binding (inhibition of kinase activity), IC50 value. | - Directly assesses the functional impact of the compound.- High-throughput potential. | - Requires purified, active enzyme.- Does not directly measure binding. |
Supporting Experimental Data (Hypothetical)
The following tables present hypothetical data from the proposed experiments, comparing the effects of this compound to a known FAK inhibitor (e.g., PF-573228).
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Concentration (µM) | Temperature (°C) | Relative FAK Protein Level (Normalized to 37°C) | Inferred Tm (°C) |
| Vehicle (DMSO) | - | 48 | 0.85 | 52.0 |
| 50 | 0.65 | |||
| 52 | 0.51 | |||
| 54 | 0.35 | |||
| This compound | 10 | 52 | 0.88 | 55.5 |
| 54 | 0.75 | |||
| 56 | 0.52 | |||
| 58 | 0.30 | |||
| PF-573228 | 1 | 54 | 0.92 | 57.0 |
| 56 | 0.78 | |||
| 58 | 0.50 | |||
| 60 | 0.25 |
Table 2: Surface Plasmon Resonance (SPR) Kinetic Data
| Analyte | ka (1/Ms) | kd (1/s) | Affinity (KD) (nM) |
| This compound | 1.2 x 104 | 2.5 x 10-4 | 20.8 |
| PF-573228 | 3.5 x 105 | 7.0 x 10-4 | 2.0 |
Table 3: In Vitro FAK Kinase Assay Data
| Compound | IC50 (nM) |
| This compound | 150 |
| PF-573228 | 15 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture A549 cells to 80% confluency. Treat cells with either vehicle (DMSO), 10 µM this compound, or 1 µM PF-573228 for 2 hours.
-
Harvesting and Heating: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 48°C to 60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by three freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant and analyze the levels of soluble FAK protein by Western blotting using a FAK-specific antibody.
-
Data Analysis: Quantify the band intensities and normalize to the 37°C control. Plot the relative protein levels against temperature to generate melting curves and determine the melting temperature (Tm).
Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Purified recombinant human FAK protein is immobilized on a CM5 sensor chip via amine coupling.
-
Binding Analysis: A series of concentrations of this compound and PF-573228 in a suitable running buffer are injected over the sensor chip surface.
-
Data Acquisition: The change in the SPR signal (measured in response units, RU) is monitored in real-time to obtain sensorgrams.
-
Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (KD) is calculated as kd/ka.
In Vitro FAK Kinase Assay
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains recombinant human FAK enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or PF-573228 to the wells.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or ELISA.
-
IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizing the Validation Workflow and FAK Pathway
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: FAK signaling pathway and the hypothesized point of inhibition by this compound.
Caption: Experimental workflow for the validation of FAK as a direct target.
References
- 1. This compound Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Effusanin B activity in different cancer types
An In-depth Look at the Cross-Validation of Effusanin B's Efficacy in Diverse Cancer Types
This compound, a diterpenoid compound extracted from the plant Isodon serra, has emerged as a promising candidate in the field of oncology research. Recent studies have highlighted its potential to inhibit the growth of cancer cells, particularly in non-small-cell lung cancer. This guide provides a comprehensive comparison of this compound's activity, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its therapeutic potential and mechanism of action. While direct cross-validation of this compound across a wide range of cancer types is still an area of active research, this guide presents the available data and draws comparisons with other diterpenoids from the same plant source to provide a broader context of its potential efficacy.
Quantitative Analysis of Cytotoxic Activity
The primary measure of a compound's effectiveness against cancer cells is its half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
This compound Activity in Non-Small-Cell Lung Cancer
This compound has demonstrated significant cytotoxic effects against the A549 non-small-cell lung cancer (NSCLC) cell line.[1] This foundational finding has paved the way for further investigation into its anticancer properties.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | A549 | Non-Small-Cell Lung Cancer | 10.7[1] |
Comparative Cytotoxicity of Diterpenoids from Isodon serra in Various Cancer Cell Lines
To provide a broader perspective on the potential of diterpenoids from Isodon serra, the following table summarizes the cytotoxic activities of other compounds isolated from the same plant against a panel of human cancer cell lines. This comparative data suggests that compounds from this plant source exhibit a wide range of anticancer activities across different cancer types.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Isodosin A | HepG2 | Hepatocellular Carcinoma | 121.33 ± 17.54 | [2] |
| Isodosin B | HepG2 | Hepatocellular Carcinoma | 96.44 ± 9.52 | [2] |
| Odonicin | HepG2 | Hepatocellular Carcinoma | 71.66 ± 10.81 | [3] |
| Unnamed Diterpenoid (Cpd 6) | HepG2 | Hepatocellular Carcinoma | 41.13 ± 3.49 | |
| Unnamed Diterpenoid (Cpd 1) | HL-60 | Promyelocytic Leukemia | 9.4 | |
| SMMC-7721 | Hepatocellular Carcinoma | 15.2 | ||
| A-549 | Non-Small-Cell Lung Cancer | 18.9 | ||
| MCF-7 | Breast Cancer | 20.4 | ||
| SW480 | Colorectal Adenocarcinoma | > 40 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and related compounds.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with non-fat milk and then incubated with primary antibodies against the proteins of interest (e.g., STAT3, p-STAT3, FAK, p-FAK, Bcl-2, Bax) overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanism and Workflow
To better understand the biological processes and experimental procedures involved, the following diagrams have been generated.
Figure 1: Proposed signaling pathway of this compound in A549 lung cancer cells.
Figure 2: Experimental workflow for determining the cytotoxicity of this compound.
Conclusion
This compound has demonstrated notable anticancer activity against non-small-cell lung cancer cells by inducing apoptosis and inhibiting key signaling pathways involved in cell proliferation and migration. While comprehensive data on its efficacy across a wider range of cancer types is still needed, the comparative analysis of related diterpenoids from Isodon serra suggests a broad potential for this class of compounds in cancer therapy. Further in-depth studies, including in vivo models and broader cell line screening, are warranted to fully elucidate the therapeutic promise of this compound. This guide provides a solid foundation for researchers to build upon in the ongoing effort to develop novel and effective cancer treatments.
References
- 1. This compound Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diterpenoids from the Aerial Parts of Isodon serra with Selective Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02720A [pubs.rsc.org]
Effusanin B: A Novel FAK Inhibitor Challenging Established Compounds in Cell Migration
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison of Effusanin B's efficacy against well-established Focal Adhesion Kinase (FAK) inhibitors in cell migration assays. This guide provides a detailed analysis of experimental data, offering a clear perspective on the potential of this novel compound in cancer research and therapy.
Cell migration is a critical process in cancer metastasis. FAK, a non-receptor tyrosine kinase, is a key regulator of this process, making it a prime target for anti-cancer drug development. This compound, a natural diterpenoid, has recently emerged as a potential FAK inhibitor, demonstrating significant effects on the migration of cancer cells.[1] This guide provides a direct comparison of its performance with known FAK inhibitors.
Comparative Efficacy in Migration Assays
The following table summarizes the available quantitative data from wound healing and transwell migration assays for this compound and several known FAK inhibitors. This data highlights the varying potencies and experimental conditions under which these compounds have been evaluated.
| Compound | Assay Type | Cell Line | Concentration | Effect on Cell Migration |
| This compound | Wound Healing | A549 (Lung Cancer) | 6 µM | Migration Rate: 43.88% |
| 12 µM | Migration Rate: 24.27% | |||
| 24 µM | Migration Rate: 14.29% | |||
| PF-573228 | Wound Healing | Melanoma Cells | 1 µM | 30-50% reduction in migration speed[2] |
| BI 853520 | Wound Healing | Ovarian Cancer Cells | 1 µM | Impaired wound healing ability[3] |
| Transwell | Ovarian Cancer Cells | 10 µM | Significant decrease in migrated cells[3] | |
| TAE226 | Transwell | Glioma Cells | Not Specified | Decreased cell migration and invasion[4] |
| GSK2256098 | Wound Healing | Pancreatic Ductal Adenocarcinoma Cells | Not Specified | Decreased motility in a dose-dependent manner |
| Y15 | Transwell | EA.hy926 (Endothelial), HepG2 (Hepatoblastoma) | 50 µM | Significant decrease in migrating cells |
The FAK Signaling Pathway in Cell Migration
Focal Adhesion Kinase (FAK) is a central node in the signaling network that governs cell migration. Upon activation by upstream signals, such as integrin engagement with the extracellular matrix (ECM), FAK undergoes autophosphorylation, creating docking sites for other signaling proteins like Src. This FAK/Src complex then phosphorylates a cascade of downstream targets, ultimately leading to the cytoskeletal rearrangements necessary for cell movement.
Caption: FAK signaling cascade in cell migration.
Experimental Workflow: Wound Healing Assay
The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro. The workflow involves creating a "scratch" in a confluent cell monolayer and monitoring the rate at which the cells close the gap.
Caption: Workflow of a wound healing assay.
Detailed Experimental Protocols
Wound Healing (Scratch) Assay
-
Cell Seeding: Plate cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Wound: Once a confluent monolayer is formed, use a sterile pipette tip or a specialized wound healing insert to create a uniform scratch or cell-free gap in the center of the well.
-
Washing and Treatment: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells and debris. Replace the medium with fresh culture medium containing the test compound (e.g., this compound or a known FAK inhibitor) at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Image Acquisition: Immediately after adding the treatment, capture images of the wound at time zero using a microscope equipped with a camera. Mark the specific locations of the images to ensure the same fields are captured at subsequent time points.
-
Incubation and Monitoring: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2). Acquire images of the same marked locations at regular intervals (e.g., every 6, 12, 24, and 48 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area of the wound in the images from each time point using image analysis software (e.g., ImageJ). The rate of cell migration can be calculated as the percentage of wound closure over time relative to the initial wound area.
Transwell Migration Assay
-
Chamber Preparation: Place transwell inserts with a porous membrane (pore size appropriate for the cell type, typically 8 µm) into the wells of a multi-well plate.
-
Chemoattractant Addition: Add cell culture medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber of the wells.
-
Cell Seeding: Resuspend cells in serum-free or low-serum medium containing the test compound or vehicle control. Seed the cell suspension into the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate for a period sufficient to allow for cell migration through the membrane (typically 12-48 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol or paraformaldehyde). Stain the cells with a suitable stain, such as crystal violet or DAPI.
-
Imaging and Quantification: Acquire images of the stained migrated cells using a microscope. Count the number of migrated cells in several random fields of view. The extent of migration is expressed as the average number of migrated cells per field.
This guide provides a foundational comparison for researchers investigating FAK-targeted therapies. The presented data and protocols offer a framework for evaluating the potential of this compound and other novel compounds in the context of established FAK inhibitors. Further studies are warranted to expand upon these findings and to fully elucidate the therapeutic promise of this compound.
References
- 1. This compound Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting FAK–Paxillin Interaction Reduces Migration and Invadopodia-Mediated Matrix Degradation in Metastatic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting focal adhesion kinase (FAK) for cancer therapy: FAK inhibitors, FAK-based dual-target inhibitors and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Effusanin B Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of Effusanin B with other established chemotherapeutic agents, supported by available experimental data. The information is intended to assist researchers in evaluating the potential of this compound as a novel anti-cancer compound.
Introduction
This compound is a diterpenoid compound isolated from Isodon serra. Recent studies have highlighted its potential as an anti-tumor agent, particularly in non-small-cell lung cancer (NSCLC). This guide summarizes the key findings on its efficacy and mechanism of action and compares it with the standard-of-care chemotherapy drug, etoposide.
Data Presentation: In Vitro Cytotoxicity
The anti-proliferative effects of this compound have been evaluated in the human non-small-cell lung cancer cell line A549. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a direct comparison with the topoisomerase II inhibitor, etoposide.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | A549 (NSCLC) | 10.7 | [1] |
| Etoposide | A549 (NSCLC) | 16.5 | [1] |
Lower IC50 values indicate greater potency.
Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its anti-tumor effects in A549 cells by modulating key signaling pathways involved in cell proliferation, survival, and migration.[1][2] The primary mechanisms identified are the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) signaling pathways.[1]
This dual inhibition leads to a cascade of downstream effects, including:
-
Induction of Apoptosis: this compound promotes programmed cell death in cancer cells.
-
Cell Cycle Arrest: The compound halts the progression of the cell cycle, thereby inhibiting cell division.
-
Anti-Angiogenic Effects: this compound has been shown to inhibit the formation of new blood vessels, which are crucial for tumor growth and metastasis.
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Proposed mechanism of action of this compound in A549 cancer cells.
Experimental Protocols
The following are generalized protocols for the key experiments used to verify the anti-tumor activity of this compound. For specific concentrations and incubation times, please refer to the cited literature.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate A549 cells in 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the control drug (e.g., etoposide) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the absorbance values against the compound concentrations.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as those involved in the STAT3 and FAK signaling pathways.
-
Cell Lysis: Treat A549 cells with this compound, then lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-STAT3, anti-p-STAT3, anti-FAK, anti-p-FAK).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Caption: General workflow for Western blot analysis.
Zebrafish Xenograft Model
This in vivo model is used to assess the anti-tumor and anti-angiogenic activity of a compound.
-
Cell Preparation: Label A549 cells with a fluorescent dye.
-
Microinjection: Inject the fluorescently labeled A549 cells into the yolk sac of 2-day-old zebrafish embryos.
-
Compound Treatment: Expose the xenografted embryos to different concentrations of this compound.
-
Imaging: Capture fluorescent images of the embryos at specific time points to monitor tumor growth and metastasis.
-
Anti-Angiogenesis Assay: In a transgenic zebrafish line with fluorescent blood vessels, observe the effect of this compound on the formation of new blood vessels around the tumor.
-
Data Analysis: Quantify the tumor size, metastatic potential, and degree of angiogenesis to evaluate the in vivo efficacy of the compound.
Caption: Workflow for the zebrafish xenograft model.
Conclusion and Future Directions
The currently available data indicates that this compound demonstrates promising anti-tumor activity against non-small-cell lung cancer cells, with a greater potency than the established chemotherapeutic agent etoposide in the A549 cell line. Its mechanism of action, targeting the STAT3 and FAK signaling pathways, provides a strong rationale for its anti-proliferative, pro-apoptotic, and anti-angiogenic effects.
Further independent verification is required to fully elucidate the therapeutic potential of this compound. Future studies should focus on:
-
Broadening the Scope: Evaluating the efficacy of this compound against a wider range of cancer cell lines, including those from breast, colon, and hematological malignancies.
-
Comparative Studies: Conducting direct head-to-head comparisons with other first-line chemotherapeutic agents such as doxorubicin, cisplatin, and paclitaxel.
-
In Vivo Efficacy: Expanding in vivo studies to include mammalian models to further validate the anti-tumor and anti-metastatic effects.
-
Toxicity Profiling: Comprehensive toxicological studies are necessary to determine the safety profile of this compound.
The initial findings are encouraging and warrant further investigation into this compound as a potential lead compound for the development of a novel anti-cancer therapy.
References
Reproducibility of Effusanin B In Vivo Efficacy Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Effusanin B with standard-of-care chemotherapeutic agents for Non-Small Cell Lung Cancer (NSCLC), supported by experimental data. Detailed methodologies and an exploration of the underlying signaling pathways are presented to aid in the reproducibility and further investigation of this compound's therapeutic potential.
In Vivo Efficacy Comparison: this compound vs. Standard-of-Care Chemotherapeutics
The in vivo antitumor effects of this compound have been evaluated in a zebrafish xenograft model using the human NSCLC cell line A549.[1] This model allows for the quantitative analysis of tumor growth and metastasis. For a comprehensive understanding of its potential, the efficacy of this compound is compared with that of cisplatin and paclitaxel, two commonly used chemotherapeutic agents for NSCLC.
| Compound | Concentration | Endpoint | Inhibition Rate (%) | Cell Line | In Vivo Model | Source |
| This compound | 10 µM | Tumor Growth (Fluorescence Intensity) | 73.87% | A549 | Zebrafish Xenograft | [1] |
| This compound | 10 µM | Metastasis (Fluorescence Focus) | 72.01% | A549 | Zebrafish Xenograft | [1] |
| This compound | 3 µM | Tumor Growth (Fluorescence Intensity) | Not explicitly quantified, but dose-dependent decrease observed | A549 | Zebrafish Xenograft | [1] |
| This compound | 1 µM | Tumor Growth (Fluorescence Intensity) | Not explicitly quantified, but dose-dependent decrease observed | A549 | Zebrafish Xenograft | [1] |
| Cisplatin | 0.5 µg/mL | Cell Viability (in xenograft) | No significant effect on tumor growth at this low dose | A549 | Murine Xenograft | |
| Cisplatin | 2.0 µM | Metastasis | Less effective than "compound B" at 0.6 µM | Not specified | Zebrafish Xenograft | |
| Paclitaxel | 0.25 µg/mL | Cell Viability (IC50) | 50% | A549 | In vitro |
Note: A direct head-to-head in vivo comparison of this compound with cisplatin and paclitaxel in the same A549 zebrafish xenograft study is not currently available in the published literature. The data for cisplatin and paclitaxel are from studies using different methodologies and, in some cases, different models, which should be considered when interpreting this comparison. The IC50 for paclitaxel is an in vitro value and is included for reference.
Experimental Protocols
This compound Zebrafish Xenograft Model
This protocol is based on the methodology described in the study by Wang et al. (2023).
-
Cell Culture and Staining: Human A549 NSCLC cells are cultured under standard conditions. Prior to injection, cells are stained with a CM-DiI fluorescent dye.
-
Zebrafish Husbandry: Wild-type zebrafish (AB strain) are maintained under standard conditions. Embryos are collected and raised at 28.5°C in E3 medium.
-
Xenotransplantation: At 2 days post-fertilization (dpf), zebrafish embryos are anesthetized. Approximately 200 CM-DiI-stained A549 cells are microinjected into the perivitelline space of each embryo.
-
Drug Treatment: Following injection, the embryos are transferred to a 24-well plate and exposed to varying concentrations of this compound (1, 3, and 10 µM) in the E3 medium. A control group is maintained in E3 medium with DMSO.
-
Efficacy Evaluation: At 3 days post-injection (dpi), the zebrafish larvae are anesthetized and imaged using a fluorescence microscope.
-
Tumor Proliferation: The total fluorescence intensity of the tumor cell mass in each larva is quantified using ImageJ software.
-
Metastasis: The number of fluorescent foci outside the primary injection site is counted to assess metastasis.
-
-
Statistical Analysis: The data are presented as the mean ± standard deviation. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA), with p < 0.05 considered significant.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and migration. The primary pathways identified are the STAT3 and FAK signaling cascades.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation and survival. This compound has been shown to inhibit the phosphorylation of STAT3, leading to the downregulation of its downstream targets, including the anti-apoptotic proteins Bcl-2 and Mcl-1, and the cell cycle regulator Cyclin D1. Concurrently, it upregulates the pro-apoptotic protein Bax.
Caption: this compound inhibits STAT3 phosphorylation, leading to reduced cell proliferation and survival, and induction of apoptosis.
FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell migration and invasion. This compound inhibits the phosphorylation of FAK. The activated FAK/Src complex can phosphorylate downstream substrates like p130cas, which in turn activates signaling cascades involving Crk and Rac, ultimately promoting cell migration. By inhibiting FAK phosphorylation, this compound disrupts this process, leading to a reduction in cancer cell migration and metastasis.
Caption: this compound inhibits FAK phosphorylation, thereby disrupting downstream signaling that promotes cell migration and metastasis.
References
A Comparative Analysis of Apoptotic Pathways Triggered by Effusanin B and Doxorubicin
For Immediate Release
This guide provides a detailed comparison of the apoptotic mechanisms induced by the novel diterpenoid Effusanin B and the widely-used chemotherapeutic agent doxorubicin. The following sections present quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Comparison of Apoptotic Induction
The following table summarizes the key quantitative parameters associated with the apoptotic effects of this compound and doxorubicin in various cancer cell lines.
| Parameter | This compound | Doxorubicin | Cell Line(s) |
| IC50 (50% Inhibitory Concentration) | 10.7 µM (48h)[1] | 1 µM - >20 µM (24-48h)[2][3] | A549 (this compound); MCF-10F, MCF-7, MDA-MB-231, HepG2, Huh7, UMUC-3, VMCUB-1, TCCSUP, BFTC-905, HeLa, M21 (Doxorubicin) |
| Apoptotic Cell Percentage | 49.26% (6 µM), 76.99% (12 µM), 92.16% (24 µM) (48h)[1] | Dose-dependent increase | A549 (this compound); Various cancer cell lines (Doxorubicin) |
| Reactive Oxygen Species (ROS) Generation | 1.4-fold (12 µM), 1.6-fold (24 µM) increase[1] | Significant increase | A549 (this compound); Various cancer cell lines (Doxorubicin) |
| Mitochondrial Membrane Potential (MMP) | Dose-dependent loss | Loss of MMP | A549 (this compound); Various cancer cell lines (Doxorubicin) |
| Cell Cycle Arrest | S phase arrest: 17.71% (6 µM), 24.22% (12 µM), 30.89% (24 µM) | G2/M phase arrest | A549 (this compound); PC3 (Doxorubicin) |
| Key Protein Modulation | ↓ p-STAT3, ↓ Bcl-2, ↓ Mcl-1, ↓ Cyclin D1, ↑ Bax | ↓ Bcl-2, ↑ Bax, ↑ Caspase-3, ↑ Caspase-9, ↓ NF-κB | A549 (this compound); MCF-7, MDA-MB-231 (Doxorubicin) |
Apoptotic Signaling Pathways
This compound-Induced Apoptosis
This compound primarily triggers the intrinsic (mitochondrial) apoptotic pathway in non-small-cell lung cancer cells (A549). The process is initiated by an increase in intracellular reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential. This is accompanied by the inhibition of STAT3 phosphorylation, which in turn downregulates the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1, and upregulates the pro-apoptotic protein Bax.
Doxorubicin-Induced Apoptosis
Doxorubicin induces apoptosis through a more complex mechanism that can involve both the intrinsic and extrinsic pathways, depending on the cell type. A key initiating event is DNA damage, which can activate p53-dependent pathways. Doxorubicin also generates ROS, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of the caspase cascade (caspase-9 and -3). In some cell types, doxorubicin can also upregulate death receptors, suggesting an involvement of the extrinsic pathway.
References
Side-by-side comparison of Effusanin B and other natural anti-cancer compounds
A Guide for Researchers and Drug Development Professionals
The search for novel anti-cancer agents from natural sources is a rapidly evolving field. This guide provides a side-by-side comparison of Effusanin B, a promising diterpenoid, with other well-established natural anti-cancer compounds: curcumin, resveratrol, and (-)-epigallocatechin-3-gallate (EGCG). The objective is to offer a comprehensive overview of their anti-cancer activities, mechanisms of action, and the experimental data supporting their potential as therapeutic agents.
Data Presentation: A Quantitative Comparison
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound, curcumin, resveratrol, and EGCG across various cancer cell lines. These values represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population and are a standard measure of a compound's cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | A549 | Non-Small-Cell Lung Cancer | 10.7[1] |
| Curcumin | A549 | Non-Small-Cell Lung Cancer | 11.2 |
| HCT-116 | Colorectal Carcinoma | 10 | |
| MCF-7 | Breast Cancer | 1.32 | |
| T47D | Breast Cancer | 2.07 | |
| MDA-MB-231 | Breast Cancer | 11.32 | |
| HeLa | Cervical Cancer | 3.36 | |
| Resveratrol | HeLa | Cervical Cancer | 200-250 |
| MDA-MB-231 | Breast Cancer | 200-250 | |
| MCF-7 | Breast Cancer | 400-500 | |
| SiHa | Cervical Cancer | 400-500 | |
| A549 | Non-Small-Cell Lung Cancer | 400-500 | |
| SW480 | Colorectal Adenocarcinoma | 70-150 | |
| EGCG | A549 | Non-Small-Cell Lung Cancer | 28.34 |
| H1299 | Non-Small-Cell Lung Cancer | 27.63 | |
| SMMC7721 | Hepatocellular Carcinoma | 59.6 (µg/ml) | |
| HepG2 | Hepatocellular Carcinoma | 74.7 (µg/ml) | |
| SK-hep1 | Hepatocellular Carcinoma | 61.3 (µg/ml) |
Mechanisms of Action: A Deeper Dive
Natural anti-cancer compounds exert their effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle (cell cycle arrest).
Apoptosis Induction
This compound has been shown to induce apoptosis in a concentration-dependent manner in A549 lung cancer cells.[2] The percentage of apoptotic cells increased from 9.53% in the control group to 49.26% at 6 µM, 76.99% at 12 µM, and 92.16% at 24 µM.[2] This process is mediated by the regulation of apoptosis-related proteins, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic proteins Bcl-2 and Mcl-1.[2]
Similarly, curcumin, resveratrol, and EGCG are all well-documented inducers of apoptosis. Curcumin has been observed to promote apoptosis in breast cancer cells by increasing the expression of Bax and cleaved caspase-3 while decreasing Bcl-2 levels. Resveratrol can trigger apoptosis through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. EGCG induces apoptosis in various cancer cells, including B lymphoma cells, by upregulating Fas and Bax expression and downregulating Bcl-2.
Cell Cycle Arrest
This compound has been found to inhibit the proliferation of A549 cells by causing cell cycle arrest at the S phase.[2] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.
The other compared natural compounds also exhibit cell cycle inhibitory effects. Curcumin has been shown to induce G2/M phase arrest in breast cancer cells. Resveratrol can cause S-phase arrest in several human cancer cell lines. EGCG has been reported to arrest hepatocellular carcinoma cells at the S phase and can also induce G2/M arrest in other cancer types.
Signaling Pathways
The anti-cancer effects of these natural compounds are orchestrated by their modulation of various intracellular signaling pathways that are often dysregulated in cancer.
This compound Signaling Pathway
This compound inhibits the proliferation and migration of non-small-cell lung cancer cells by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) pathways.
This compound inhibits STAT3 and FAK pathways.
Common Anti-Cancer Signaling Pathways Modulated by Curcumin, Resveratrol, and EGCG
Curcumin, resveratrol, and EGCG modulate a broader range of signaling pathways, contributing to their pleiotropic anti-cancer effects. These include the PI3K/Akt, MAPK, and NF-κB pathways, which are central to cell survival, proliferation, and inflammation.
Modulation of key cancer-related signaling pathways.
Experimental Protocols
The data presented in this guide are primarily derived from a set of standard in vitro assays. Below are detailed methodologies for these key experiments.
Experimental Workflow
The general workflow for evaluating the anti-cancer properties of a natural compound involves a series of in vitro assays to determine its effect on cell viability, apoptosis, and cell cycle progression, followed by molecular analyses to elucidate the underlying mechanisms.
Typical workflow for in vitro anti-cancer evaluation.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, curcumin) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compound at the desired concentrations for the specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each sample, and the cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.
-
Fixation: The cell pellet is resuspended in cold 70% ethanol and incubated at -20°C for at least 2 hours to fix the cells.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI signal.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
-
Protein Extraction: Cells are treated with the test compound, harvested, and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., STAT3, Bcl-2, Caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound demonstrates significant anti-cancer potential, particularly against non-small-cell lung cancer, through the induction of apoptosis and cell cycle arrest, mediated by the inhibition of the STAT3 and FAK signaling pathways. When compared to other well-known natural anti-cancer compounds like curcumin, resveratrol, and EGCG, this compound shows comparable in vitro potency in certain cell lines. While curcumin, resveratrol, and EGCG have been more extensively studied and are known to modulate a wider array of signaling pathways, the targeted mechanism of this compound presents a compelling case for its further investigation and development as a potential therapeutic agent. The experimental protocols detailed in this guide provide a standardized framework for the continued evaluation and comparison of these and other novel natural compounds in the field of cancer research.
References
Safety Operating Guide
Safe Disposal of Effusanin B: A Procedural Guide for Laboratory Professionals
Introduction
Effusanin B is a bioactive diterpenoid compound isolated from Isodon serra.[1] Due to its cytotoxic, antifungal, and anti-tumor properties, including the ability to induce apoptosis and promote reactive oxygen species, proper handling and disposal are imperative to ensure personnel safety and environmental protection.[1][2] This document provides a comprehensive, step-by-step guide for the safe disposal of this compound waste in a laboratory setting. As no specific safety data sheet (SDS) with official disposal instructions for this compound is readily available, these procedures are based on general best practices for the disposal of toxic and bioactive chemical waste.
Hazard Classification
Based on its known biological activities, this compound waste should be classified as hazardous and cytotoxic . It is crucial to handle it with the appropriate personal protective equipment (PPE) and to segregate it from non-hazardous waste streams.
Quantitative Data on Handling and Disposal
While specific quantitative disposal parameters for this compound are not published, the following table summarizes general recommendations for handling cytotoxic and hazardous chemical waste in a laboratory setting.
| Parameter | Guideline | Citation |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety goggles, and chemical-resistant gloves. | [3] |
| Waste Container Labeling | Label containers with "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., "Cytotoxic"). | [3] |
| Waste Segregation | Do not mix this compound waste with non-hazardous waste. Segregate solid, liquid, and sharps waste into separate, clearly labeled containers. | |
| Container Rinsing | Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. |
Experimental Protocols for Disposal
The following protocols outline the step-by-step procedures for the proper disposal of different forms of this compound waste.
1. Solid Waste Disposal (e.g., contaminated lab supplies, unused compound)
-
Step 1: Container Preparation: Designate a specific, leak-proof, and sealable container for solid this compound waste. The container should be made of a material compatible with the chemical.
-
Step 2: Labeling: Clearly label the container with "Hazardous Waste," "this compound," and "Cytotoxic."
-
Step 3: Waste Collection: Place all solid waste contaminated with this compound, such as gloves, weighing paper, and pipette tips, into the designated container.
-
Step 4: Storage: Seal the container and store it in a designated hazardous waste accumulation area, away from incompatible materials.
-
Step 5: Final Disposal: Arrange for the collection and disposal of the waste through your institution's licensed hazardous waste disposal service.
2. Liquid Waste Disposal (e.g., solutions containing this compound, solvent rinsates)
-
Step 1: Container Preparation: Use a designated, leak-proof, and sealable container for liquid this compound waste. Ensure the container is compatible with the solvents used.
-
Step 2: Labeling: Clearly label the container with "Hazardous Waste," "this compound," "Cytotoxic," and list all solvent components.
-
Step 3: Waste Collection: Carefully pour all liquid waste containing this compound into the designated container. This includes rinsates from triple-rinsing contaminated glassware.
-
Step 4: Storage: Keep the container sealed when not in use and store it in a designated hazardous waste accumulation area, ensuring secondary containment to prevent spills.
-
Step 5: Final Disposal: Arrange for the collection and disposal of the liquid waste through your institution's licensed hazardous waste disposal service. Do not pour this compound waste down the drain.
3. Sharps Waste Disposal (e.g., needles, contaminated glassware)
-
Step 1: Container Preparation: Use a designated, puncture-resistant sharps container.
-
Step 2: Labeling: Label the sharps container with "Hazardous Waste," "Sharps," "this compound," and "Cytotoxic."
-
Step 3: Waste Collection: Place all sharps contaminated with this compound into the designated container immediately after use.
-
Step 4: Storage: Store the sharps container in a secure location to prevent accidental punctures.
-
Step 5: Final Disposal: Once the container is full, seal it and arrange for disposal through your institution's hazardous waste program.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer
The information provided in this guide is intended for trained laboratory personnel and is based on general best practices for handling cytotoxic and hazardous chemical waste. It is not a substitute for a formal safety data sheet. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
Essential Safety and Handling Protocols for Effusanin B
Disclaimer: No specific Safety Data Sheet (SDS) for Effusanin B was found in the available resources. The following guidance is based on general best practices for handling potentially hazardous, uncharacterized chemical compounds in a laboratory setting. A thorough risk assessment must be conducted by qualified personnel before commencing any work with this substance.
Hazard Assessment and Precautionary Measures
Given the unknown toxicological profile of this compound, it should be treated as a hazardous substance. The following hazard statements and precautionary measures are recommended as a baseline for safe handling.
Assumed Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling substances with unknown hazards. The following table outlines the recommended PPE for handling this compound.
| Body Part | Protection Level | Specific Recommendations |
| Hands | Chemical Resistance | Impervious gloves (e.g., Nitrile, Neoprene). Change gloves frequently and immediately if contaminated. |
| Eyes/Face | Splash and Impact Protection | Chemical safety goggles and a face shield. Do not wear contact lenses. |
| Body | Full Coverage | A fully buttoned laboratory coat. Consider a chemically resistant apron for larger quantities. |
| Respiratory | Inhalation Prevention | Use in a well-ventilated area, preferably within a certified chemical fume hood. If aerosolization is possible, a NIOSH/MSHA-approved respirator may be required. |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is essential to maintain safety and compliance.
Experimental Workflow for Handling this compound
The following diagram illustrates the recommended workflow for the safe handling of this compound, from preparation to disposal.
Detailed Experimental Protocols
Spill Cleanup Protocol:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, dike the area with a non-reactive absorbent material.
-
Clean: Using appropriate PPE, carefully sweep or absorb the material. Place the contained spill into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water or an appropriate decontaminating solution.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
Waste Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleanup materials, must be segregated from general laboratory waste.
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of all this compound waste through a licensed chemical disposal agency, in accordance with local, regional, and national regulations.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
